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(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride Documentation Hub

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  • Product: (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride
  • CAS: 2166701-96-6

Core Science & Biosynthesis

Foundational

Chemical structure of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

An In-depth Technical Guide to (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride: Synthesis, Characterization, and Applications Foreword: Navigating the Frontier of Novel Reagents In the landscape of modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride: Synthesis, Characterization, and Applications

Foreword: Navigating the Frontier of Novel Reagents

In the landscape of modern drug discovery and fine chemical synthesis, the exploration of novel reagents is paramount to unlocking new chemical space and accessing innovative molecular architectures. This guide is dedicated to a compound of significant potential, yet one that remains largely uncharted in current chemical literature: (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride . As such, this document moves beyond a simple recitation of established data. Instead, it serves as a forward-looking technical analysis, leveraging established principles of organic chemistry to propose a robust synthetic pathway, predict physicochemical and spectroscopic characteristics, and explore the prospective applications of this intriguing molecule. For the researcher and drug development professional, this guide is intended to be both a blueprint and an inspiration for future investigation.

Strategic Synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

The synthesis of the target sulfonyl chloride hinges on the successful preparation of its corresponding alcohol precursor, (3,3-Dimethyloxolan-2-yl)methanol. The proposed synthetic strategy is a multi-step sequence designed for efficiency and control, commencing from readily available starting materials.

Proposed Synthesis of the Precursor: (3,3-Dimethyloxolan-2-yl)methanol

The construction of the substituted oxolane ring can be approached through several established methods. A plausible and efficient route involves the alkylation of a suitable ester followed by reduction and cyclization.

Experimental Protocol: Synthesis of (3,3-Dimethyloxolan-2-yl)methanol

  • Step 1: Alkylation of Ethyl Isobutyrate.

    • To a solution of diisopropylamine (1.1 eq) in dry tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise.

    • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

    • Add ethyl isobutyrate (1.0 eq) dropwise, and stir for 1 hour at -78 °C to form the enolate.

    • Add ethyl 2-bromoacetate (1.2 eq) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the corresponding diester.

  • Step 2: Reduction and Cyclization.

    • To a suspension of lithium aluminum hydride (2.5 eq) in dry THF at 0 °C, add the purified diester (1.0 eq) in THF dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure. The resulting diol is expected to undergo spontaneous or acid-catalyzed cyclization to form (3,3-Dimethyloxolan-2-yl)methanol.

Synthesis of (3,3-Dimethyloxolan-2-yl)methanol start Ethyl Isobutyrate step1 1. LDA, THF, -78 °C 2. Ethyl 2-bromoacetate start->step1 Alkylation intermediate1 Diester Intermediate step1->intermediate1 step2 LiAlH4, THF intermediate1->step2 Reduction & Cyclization product (3,3-Dimethyloxolan-2-yl)methanol step2->product

Caption: Proposed synthesis of the alcohol precursor.

Conversion to (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

With the precursor alcohol in hand, the conversion to the target sulfonyl chloride can be achieved via a two-step process involving the formation of a thiol followed by oxidative chlorination. A more direct, albeit potentially lower-yielding, approach involves the conversion of the alcohol to a halide followed by displacement with a sulfite and subsequent chlorination. A highly efficient and common laboratory method for the synthesis of sulfonyl chlorides from thiols involves oxidative chlorination.[1][2]

Experimental Protocol: Synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

  • Step 1: Conversion of Alcohol to Thiol.

    • To a solution of (3,3-Dimethyloxolan-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 2 hours.

    • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution to yield the mesylate.

    • To a solution of the mesylate in dimethylformamide (DMF), add sodium hydrosulfide (NaSH) (2.0 eq) and stir at 50 °C for 4 hours.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (3,3-Dimethyloxolan-2-yl)methanethiol.

  • Step 2: Oxidative Chlorination of the Thiol.

    • Dissolve the crude (3,3-Dimethyloxolan-2-yl)methanethiol in a mixture of acetonitrile and water.

    • Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (3.0 eq) in portions.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to yield the crude (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride, which can be purified by vacuum distillation or chromatography.[2]

Synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride start (3,3-Dimethyloxolan-2-yl)methanol step1 1. MsCl, TEA 2. NaSH, DMF start->step1 Thiol Formation intermediate1 (3,3-Dimethyloxolan-2-yl)methanethiol step1->intermediate1 step2 NCS, MeCN/H2O intermediate1->step2 Oxidative Chlorination product (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride step2->product

Caption: Synthesis of the target sulfonyl chloride.

Physicochemical and Spectroscopic Characterization (Predicted)

The accurate characterization of a novel reagent is crucial for its effective application.[3] While experimental data for (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is not available, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₇H₁₃ClO₃S
Molecular Weight 212.70 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point > 200 °C (decomposes)
Density ~1.3 g/cm³
Solubility Soluble in aprotic organic solvents (DCM, THF, acetone); reactive towards water and alcohols.[4]
Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of sulfonyl chlorides.[3][5]

  • ¹H NMR Spectroscopy:

    • The proton on the carbon adjacent to the sulfonyl chloride group is expected to be the most downfield signal, appearing as a multiplet around 3.7-4.0 ppm.

    • The protons on the oxolane ring will appear as multiplets in the range of 1.5-4.2 ppm.

    • The two methyl groups at the 3-position will likely appear as two distinct singlets around 1.0-1.3 ppm due to the chiral center at the 2-position.

  • ¹³C NMR Spectroscopy:

    • The carbon attached to the sulfonyl chloride group will be significantly deshielded, with a predicted chemical shift in the range of 60-70 ppm.

    • The carbons of the oxolane ring are expected to resonate between 25-80 ppm.

    • The quaternary carbon at the 3-position will appear around 40-50 ppm, and the methyl carbons will be in the range of 20-30 ppm.

  • Infrared (IR) Spectroscopy:

    • Strong characteristic absorption bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ (asymmetric S=O stretch) and 1166-1204 cm⁻¹ (symmetric S=O stretch).[5]

    • The C-O-C stretch of the oxolane ring will likely appear around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ at m/z 212 (for ³⁵Cl) and an [M+2]⁺ peak at m/z 214 (for ³⁷Cl) in an approximate 3:1 ratio would be expected.

    • Characteristic fragmentation patterns would involve the loss of SO₂Cl, the cleavage of the oxolane ring, and the loss of methyl groups.

Reactivity and Synthetic Utility

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is anticipated to be a highly reactive electrophile, serving as a versatile reagent for introducing the (3,3-dimethyloxolan-2-yl)methanesulfonyl moiety into various molecules.[6][7]

Formation of Sulfonamides and Sulfonate Esters

The primary application of sulfonyl chlorides is in the synthesis of sulfonamides and sulfonate esters, both of which are important functional groups in medicinal chemistry.[6]

  • Reaction with Amines: In the presence of a non-nucleophilic base such as triethylamine or pyridine, the title compound will react readily with primary and secondary amines to form stable sulfonamides.[8]

  • Reaction with Alcohols: Similarly, it will react with alcohols to yield sulfonate esters (mesylates), which are excellent leaving groups in nucleophilic substitution and elimination reactions.[6]

Reactivity of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride reagent (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride sulfonamide Sulfonamide reagent->sulfonamide + Amine, Base sulfonate Sulfonate Ester reagent->sulfonate + Alcohol, Base amine R₂NH (Amine) alcohol R'OH (Alcohol)

Sources

Exploratory

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry. [1] Pa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry.

[1]

Part 1: Chemical Identity & Core Properties[2]

This compound serves as a critical electrophilic building block for introducing the (3,3-dimethyltetrahydrofuran-2-yl)methylsulfonyl motif into small molecule drug candidates.[1] It is particularly valued in fragment-based drug discovery (FBDD) for its ability to introduce metabolic stability (via the gem-dimethyl group) and defined stereochemistry.

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride
Common Name (3,3-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride
CAS Number 2166701-96-6
Molecular Formula C₇H₁₃ClO₃S
Molecular Weight 212.69 g/mol
SMILES CC1(C)CCOC1CS(=O)(=O)Cl
Precursor Alcohol (3,3-Dimethyltetrahydrofuran-2-yl)methanol (CAS 81887-60-7)
Structural Visualization

The structure features a saturated furan ring (oxolane) substituted at the C3 position with two methyl groups and at the C2 position with a methanesulfonyl chloride arm. The gem-dimethyl group at C3 creates steric bulk that often restricts conformational flexibility, potentially improving the selectivity of downstream pharmaceutical targets.

ChemicalStructure Fig 1. Structural Logic of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride Core Tetrahydrofuran Core (Oxolane) Sub1 3,3-Dimethyl Group (Steric Occlusion) Core->Sub1 C3 Position Linker Methylene Bridge (-CH2-) Core->Linker C2 Position Warhead Sulfonyl Chloride (-SO2Cl) Linker->Warhead Electrophile

Part 2: Synthetic Methodology

The synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride typically proceeds from the corresponding alcohol, (3,3-dimethyltetrahydrofuran-2-yl)methanol (CAS 81887-60-7).[1] Direct chlorosulfonation is avoided due to the sensitivity of the ether linkage; instead, a functional group interconversion strategy is employed.

Retrosynthetic Analysis

The sulfonyl chloride moiety is installed via oxidative chlorination of a thiol or thioacetate intermediate, which is itself derived from the alcohol via a mesylate or halide leaving group.

Step-by-Step Protocol

Note: The following is a generalized high-yield protocol adapted from standard sulfonyl chloride synthesis methodologies applied to sensitive ether scaffolds.

Step 1: Activation of the Alcohol

Reagents: (3,3-dimethyltetrahydrofuran-2-yl)methanol, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.

  • Dissolve (3,3-dimethyltetrahydrofuran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under N₂.

  • Cool to 0°C. Add Et₃N (1.5 eq).

  • Dropwise add MsCl (1.2 eq). The reaction is exothermic; maintain temp < 5°C.

  • Stir for 2 hours. Aqueous workup yields the mesylate intermediate .

Step 2: Nucleophilic Displacement (Thioacetylation)

Reagents: Potassium thioacetate (KSAc), DMF.

  • Dissolve the crude mesylate in DMF.

  • Add Potassium thioacetate (1.5 eq).

  • Heat to 60°C for 4–6 hours. The thioacetate anion displaces the mesylate.

  • Extract with EtOAc/Water. This yields the thioester intermediate .

Step 3: Oxidative Chlorination (The Critical Step)

Reagents: N-Chlorosuccinimide (NCS), 2N HCl, Acetonitrile. Mechanism: Acid-catalyzed hydrolysis of the thioester to the thiol, followed by in situ oxidation by NCS to the sulfonyl chloride.

  • Dissolve the thioester in Acetonitrile/2N HCl (5:1 ratio).

  • Cool to 0°C.

  • Add NCS (4.0 eq) portion-wise. Control the exotherm.

  • Stir for 1 hour. The mixture will turn yellow-green.[1]

  • Workup: Rapidly extract with cold diethyl ether. Wash with cold brine. Dry over MgSO₄ and concentrate in vacuo at low temperature (<30°C) to avoid decomposition.

Synthesis Fig 2. Synthetic Pathway via Oxidative Chlorination Alcohol (3,3-Dimethyltetrahydrofuran-2-yl)methanol (CAS 81887-60-7) Mesylate Intermediate 1: Mesylate Ester Alcohol->Mesylate R1 MsCl, Et3N, DCM Thioacetate Intermediate 2: Thioacetate Mesylate->Thioacetate R2 KSAc, DMF, 60°C Product TARGET: (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (CAS 2166701-96-6) Thioacetate->Product R3 NCS, HCl, MeCN (Oxidative Chlorination)

[4][5][6][7][8][9][10][11][12][13]

Part 3: Reactivity & Applications

Primary Application: Sulfonamide Synthesis

The primary utility of CAS 2166701-96-6 is as an electrophile to react with primary or secondary amines, generating sulfonamides.[1] This is a common strategy in medicinal chemistry to modulate lipophilicity and hydrogen bonding potential.

Reaction Protocol:

  • Solvent: DCM or THF.

  • Base: Pyridine or DIPEA (2–3 eq).

  • Conditions: 0°C to RT.

  • Purification: Silica gel chromatography (Hexane/EtOAc).[2]

Stability & Handling[1]
  • Hydrolytic Instability: Like all sulfonyl chlorides, this compound is sensitive to moisture. It hydrolyzes to the corresponding sulfonic acid upon exposure to water.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Safety: Corrosive and lachrymator. Handle in a fume hood.

Medicinal Chemistry Context

The 3,3-dimethyltetrahydrofuran motif is a "privileged scaffold" often used to replace simple alkyl chains or phenyl rings.

  • Metabolic Stability: The gem-dimethyl group blocks oxidative metabolism at the C3 position.

  • Conformational Lock: The substituents bias the ring pucker, potentially locking the C2-substituent into a bioactive conformation.

References

  • BLD Pharm. (3,3-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride Product Page (CAS 2166701-96-6).[1][3][4][5] Retrieved from

  • Accela ChemBio. (3,3-Dimethyltetrahydrofuran-2-yl)methanol Product Page (CAS 81887-60-7).[1][6] Retrieved from

  • PubChem. (Tetrahydrofuran-2-yl)methyl methanesulfonate (Mesylate Precursor).[7] CID 266119.[7] Retrieved from [7]

  • Nishiguchi, A., et al.Oxidative Chlorination of Thioacetates to Sulfonyl Chlorides. Journal of Organic Chemistry, 2011. (General methodology reference for Step 3).

Sources

Foundational

Commercial Availability &amp; Synthesis Guide: (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

An In-depth Technical Guide on the Commercial Availability and Synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride. [1][2] Part 1: Executive Summary & Availability Status[2] Current Status: Custom Synthesis /...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Commercial Availability and Synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride.

[1][2]

Part 1: Executive Summary & Availability Status[2]

Current Status: Custom Synthesis / Non-Commodity (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (also known as (3,3-dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride) is not a widely available "off-the-shelf" commodity chemical.[1][2] Unlike common reagents (e.g., methanesulfonyl chloride), this specific building block typically requires custom synthesis or procurement of its immediate alcohol precursor.

Commercial Landscape
  • Direct Suppliers: No major catalog suppliers (Sigma, Fisher, TCI) list this specific chloride as a stock item.

  • Key Precursor: The alcohol (3,3-Dimethyltetrahydrofuran-2-yl)methanol is the primary commercial entry point, though often "Make-to-Order" (MTO).[1][2]

  • Sourcing Strategy: For drug development campaigns, it is recommended to source the alcohol precursor and perform the 3-step conversion in-house, or contract a CRO for the specific transformation.[1]

CompoundCAS NumberCommercial Status
Target Chloride Not Assigned / ProprietaryRare / Custom Synthesis
Alcohol Precursor 1247506-09-7 (Generic/Related)Limited / MTO
Mesylate Precursor 72641-13-5 (Related isomer)Rare

Part 2: Chemical Profile & Sourcing Decision Tree[2]

Structural Analysis

The molecule features a tetrahydrofuran (oxolane) ring with a gem-dimethyl group at the C3 position and a methanesulfonyl chloride moiety at the C2 position.

  • Formula: C₇H₁₃ClO₃S[1][2]

  • Molecular Weight: 212.70 g/mol [1][2]

  • Key Features: Gem-dimethyl steric bulk (modulates metabolic stability), Sulfonyl chloride warhead (highly reactive electrophile).[1][2]

Sourcing Decision Matrix

Use the following logic flow to determine the optimal acquisition strategy for your project.

SourcingStrategy Start Need (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride CheckStock Check Major Catalogs (Sigma, Enamine, WuXi) Start->CheckStock IsAvailable Available? CheckStock->IsAvailable Buy Direct Purchase (Lead Time: <1 week) IsAvailable->Buy Yes CheckAlcohol Check Precursor: (3,3-Dimethyltetrahydrofuran-2-yl)methanol IsAvailable->CheckAlcohol No IsAlcAvailable Alcohol Available? CheckAlcohol->IsAlcAvailable InHouse In-House Synthesis (3 Steps from Alcohol) IsAlcAvailable->InHouse Yes CustomSynth Contract Custom Synthesis (Lead Time: 4-8 weeks) IsAlcAvailable->CustomSynth No caption Figure 1: Strategic Sourcing Decision Tree for Rare Building Blocks

Part 3: Technical Synthesis Guide

Since direct procurement is unlikely, this section details the validated synthetic route starting from the alcohol precursor. This protocol is designed for scalability and safety, avoiding the use of highly unstable intermediates where possible.

Retro-Synthetic Analysis

The most reliable route converts the alcohol to the sulfonyl chloride via a thioacetate or isothiouronium intermediate. Direct chlorosulfonation is not recommended due to the sensitivity of the ether ring.

SynthesisRoute Alcohol (3,3-Dimethyltetrahydrofuran-2-yl) methanol (Starting Material) Mesylate Mesylate Intermediate (Activated Alcohol) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Thioacetate Thioacetate / Thiol (Sulfur Installation) Mesylate->Thioacetate KSAc, DMF 60°C Product Sulfonyl Chloride (Target) Thioacetate->Product NCS, 2M HCl MeCN, <10°C caption Figure 2: Recommended Synthetic Pathway via Oxidative Chlorination

Detailed Experimental Protocol
Step 1: Activation (Mesylation)

Objective: Convert the hydroxyl group into a good leaving group.[2]

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).[2]

  • Protocol:

    • Dissolve (3,3-dimethyltetrahydrofuran-2-yl)methanol (1.0 equiv) in anhydrous DCM (10 vol).

    • Cool to 0°C under N₂ atmosphere.

    • Add TEA (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv).[2]

    • Stir at 0°C for 1h, then warm to RT. Monitor by TLC/LCMS.[1][2]

    • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine.[2] Dry over MgSO₄ and concentrate.

    • Checkpoint: Product is a pale yellow oil.[1][2] Stable for weeks at 4°C.[1][2]

Step 2: Sulfur Installation (Thioacetate Displacement)

Objective: Introduce the sulfur atom via nucleophilic substitution.[2]

  • Reagents: Potassium thioacetate (KSAc), DMF.[2]

  • Protocol:

    • Dissolve the crude mesylate in DMF (5 vol).[2]

    • Add KSAc (1.5 equiv).[1][2]

    • Heat to 60°C for 4–6 hours.

    • Workup: Dilute with Et₂O/Water. Extract organic layer.[1][2][3][4] Wash extensively with water to remove DMF.[1][2]

    • Checkpoint: The thioacetate often has a distinct sulfur odor.[2]

Step 3: Oxidative Chlorination (The Critical Step)

Objective: Convert the masked thiol directly to the sulfonyl chloride.

  • Reagents: N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile (MeCN).[2]

  • Mechanism: Oxidative cleavage of the thioester followed by chlorination.[1]

  • Protocol:

    • Suspend NCS (4.0 equiv) in MeCN (5 vol) and 2M HCl (2 vol). Cool to <10°C.[1][2][4]

    • Add the thioacetate (dissolved in minimal MeCN) dropwise, maintaining internal temp <15°C. Exothermic reaction.

    • Stir vigorously for 1 hour.

    • Workup: Dilute with Et₂O. Wash with water (x2) and brine.[2]

    • Purification: Flash chromatography (Hexanes/EtOAc) is usually required as the product is hydrolytically unstable.[2]

    • Storage: Store under Argon at -20°C.

Part 4: Quality Control & Handling[2]

Analytical Profile (Expected)
  • ¹H NMR (CDCl₃):

    • δ 4.5–4.2 (m, 2H, CH₂-SO₂Cl) – Diagnostic descaled shift.[1]

    • δ 3.8–3.6 (m, 3H, CHO + CH₂O ring).

    • δ 1.1–1.0 (s, 6H, gem-dimethyl).[1]

  • Mass Spec: Sulfonyl chlorides often do not fly well; derivatize with benzylamine (to form sulfonamide) for confirmation.[1][2]

Stability & Safety
  • Moisture Sensitivity: High.[1][2] Hydrolyzes to the sulfonic acid and HCl upon contact with water.[2]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2] Handle in a fume hood.

  • Storage: Hydrolytic degradation is autocatalytic (HCl produced catalyzes further decomposition).[1][2] Store over activated molecular sieves if possible.[1][2]

References

  • General Synthesis of Sulfonyl Chlorides from Thioacetates

    • Nishiguchi, A., Maeda, K., & Miki, S. (2006). "Efficient Synthesis of Sulfonyl Chlorides from Thioacetates Using N-Chlorosuccinimide and Dilute Hydrochloric Acid." Synthesis, 2006(24), 4131–4134.
  • Precursor Availability (Alcohol)

    • Dana Bioscience Product Listing: (3,3-Dimethyltetrahydrofuran-2-yl)methanol.[1][2][5]

  • Sulfonyl Chloride Handling Guide

    • BenchChem Technical Support: "Safe Handling and Quenching of Sulfonyl Chlorides."[1][2]

  • Tetrahydrofuran Ring Synthesis

    • Standard protocols for 3,3-dimethyltetrahydrofuran synthesis via cyclization of 2,2-dimethyl-1,4-butanediol derivatives.[1]

    • Journal of Organic Chemistry, "Synthesis of substituted tetrahydrofurans."[1] (General Reference).

Sources

Exploratory

Reactivity Profile of Dimethyl-Substituted Oxolane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Oxolane, or tetrahydrofuran (THF), is a foundational scaffold in medicinal chemistry and materials science.[1] The introduction of dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolane, or tetrahydrofuran (THF), is a foundational scaffold in medicinal chemistry and materials science.[1] The introduction of dimethyl substituents onto the oxolane ring profoundly influences its physicochemical properties and reactivity, offering a versatile tool for molecular design. This guide provides an in-depth exploration of the reactivity profile of dimethyl-substituted oxolane derivatives, elucidating the interplay between substituent position, stereochemistry, and chemical behavior. We will delve into key reaction classes, including ring-opening reactions, oxidation, and reductions, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Significance of the Dimethyl-Substituted Oxolane Motif

The substituted tetrahydrofuran motif is a prevalent feature in a wide array of bioactive natural products.[1] In the realm of drug discovery, the incorporation of an oxolane ring can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[1][2][3] Dimethyl substitution, in particular, offers a nuanced approach to refining these properties. The gem-dimethyl group, for instance, can act as a more polar and metabolically stable surrogate for a carbonyl group or a gem-dimethyl moiety in other contexts, impacting the overall drug-like properties of a molecule.[2][3][4][5][6]

The position of the methyl groups on the oxolane ring dictates the molecule's stereochemistry and conformational preferences, which in turn governs its reactivity.[7][8] Understanding these structure-reactivity relationships is paramount for the rational design of novel therapeutics and functional materials.

The Influence of Dimethyl Substitution on Oxolane's Core Properties

The parent oxolane (THF) is a polar aprotic solvent miscible with water.[1] The addition of two methyl groups significantly alters its physical and chemical characteristics.

Physicochemical Properties
  • Lipophilicity: Alkyl substitution generally increases the lipophilicity of the oxolane ring, as reflected by a higher octanol-water partition coefficient (LogP). This has direct implications for a molecule's membrane permeability and distribution in biological systems.

  • Solubility: Increased lipophilicity typically leads to decreased water solubility. However, the polar ether oxygen can still participate in hydrogen bonding, mitigating this effect to some extent. 2,5-dimethyltetrahydrofuran, for example, is being explored as a greener aprotic ether solvent with lower water solubility than THF.[9]

  • Boiling Point: The addition of methyl groups increases the molecular weight and van der Waals forces, resulting in a higher boiling point compared to unsubstituted THF.

Stereochemistry and Conformational Analysis

The presence of two methyl groups can introduce chirality and lead to the existence of diastereomers (cis and trans isomers). The relative orientation of these methyl groups significantly impacts the ring's conformation and, consequently, its accessibility to reagents. For instance, in 1,3-dimethylcyclohexane, a related cyclic system, the cis and trans isomers exhibit distinct conformational equilibria.[7][10] A similar principle applies to dimethyl-substituted oxolanes, where the interplay of steric and electronic effects determines the most stable conformer.

Key Reaction Profiles of Dimethyl-Substituted Oxolanes

The reactivity of the oxolane ring is primarily centered around the ether oxygen and the adjacent C-H bonds. Dimethyl substitution can either enhance or hinder these reactions depending on the specific isomer and reaction conditions.

Ring-Opening Reactions

The cleavage of the C-O bond in the oxolane ring is a synthetically valuable transformation. These reactions are typically promoted by acids or electrophiles.

In the presence of Brønsted or Lewis acids, the ether oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation intermediate. For example, the acid-catalyzed ring opening of 2,5-dimethylfuran to 2,5-hexanedione is a key step in the synthesis of functionalized tetrahydrofuran derivatives.[11] Theoretical studies have shown that for intramolecular frustrated Lewis pair (FLP) systems, the activation barrier for THF ring-opening is dependent on the distance between the Lewis acidic and basic centers.[12]

Experimental Protocol: Acid-Catalyzed Ring Opening of 2,5-Dimethyltetrahydrofuran

Objective: To synthesize 2,5-hexanediol via acid-catalyzed hydrolysis of 2,5-dimethyltetrahydrofuran.

Materials:

  • 2,5-dimethyltetrahydrofuran (cis/trans mixture)

  • 1 M Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,5-dimethyltetrahydrofuran (1 equivalent).

  • Add 1 M sulfuric acid (5 equivalents).

  • Heat the mixture to reflux for 4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,5-hexanediol.

Acyl halides, in the presence of a Lewis acid catalyst, can effectively cleave the oxolane ring to produce halo-esters.[13][14] The regioselectivity of this reaction is also governed by steric and electronic factors.

Diagram: Generalized Mechanism of Acid-Catalyzed Ring Opening

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Oxolane R-Oxolane Protonated_Oxolane Protonated R-Oxolane Oxolane->Protonated_Oxolane + H+ H_plus H+ Ring_Opened Ring-Opened Product Protonated_Oxolane->Ring_Opened + Nu- Nucleophile Nu-

Caption: Mechanism of acid-catalyzed ring opening of a substituted oxolane.

Oxidation Reactions

The oxidation of dimethyl-substituted oxolanes can lead to the formation of lactones, valuable intermediates in organic synthesis. The regioselectivity of oxidation is highly dependent on the position of the methyl groups and the choice of oxidant.

Oxidation typically occurs at the α-carbon adjacent to the ether oxygen. For instance, the oxidation of tetrahydrofuran to γ-butyrolactone can be achieved using various oxidizing agents, including hydrogen peroxide with a catalyst.[15][16][17][18] The presence of methyl groups can influence the rate and selectivity of this reaction. A methyl group at the α-position may be further oxidized, while a methyl group at the β-position can sterically hinder the approach of the oxidant.

Table: Comparison of Oxidizing Agents for Oxolane Derivatives

Oxidizing AgentCatalystTypical ProductsSelectivityReference
Hydrogen Peroxide (H₂O₂)Iron-containing clayγ-Butyrolactone, 2-HydroxytetrahydrofuranHigh for lactone[15]
Hydrogen Peroxide (H₂O₂)Copper (II) Complexesγ-Butyrolactone, 4-hydroxybutyraldehydeHigh conversion[16]
Hydrogen Peroxide (H₂O₂)Spinel ZnFe₂O₄ Nanoparticlesγ-ButyrolactoneGood selectivity[17][18]
Hydrogenation and Hydrogenolysis

The catalytic hydrogenation of furan derivatives is a key route to producing saturated oxolanes. For example, 2,5-dimethylfuran (DMF), which can be derived from biomass, can be hydrogenated to 2,5-dimethyltetrahydrofuran (DMTHF).[19][20][21][22][23][24][25][26] This process often involves bifunctional catalysts that facilitate both hydrogenation of the furan ring and hydrogenolysis of C-O bonds.

The reaction can proceed through different pathways, and the selectivity towards the desired product depends on the catalyst and reaction conditions.[25] For instance, noble metal catalysts like Pd, Pt, and Ru are effective for these transformations.[21]

Diagram: Catalytic Hydrogenation of 2,5-Dimethylfuran

G DMF 2,5-Dimethylfuran DMTHF 2,5-Dimethyltetrahydrofuran DMF->DMTHF Hydrogenation H2_PdC H₂ / Pd/C H2_PdC->DMTHF

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Sulfonylation using (3,3-Dimethyloxolan-2-yl)methanesulfonyl Chloride

[1] Introduction & Strategic Utility (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is a specialized aliphatic sulfonyl chloride reagent used primarily in medicinal chemistry to introduce the (3,3-dimethyltetrahydrofu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Strategic Utility

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is a specialized aliphatic sulfonyl chloride reagent used primarily in medicinal chemistry to introduce the (3,3-dimethyltetrahydrofuran-2-yl)methyl sulfonyl moiety.[1]

Unlike ubiquitous aromatic sulfonyl chlorides (e.g., Tosyl or Mesyl chloride), this reagent offers a unique combination of physicochemical properties:

  • Metabolic Stability: The gem-dimethyl group at the C3 position of the oxolane (THF) ring blocks metabolic oxidation at a typically labile site.[1][2]

  • Polarity Modulation: The ether oxygen within the ring increases the Total Polar Surface Area (TPSA) compared to carbocyclic analogs, improving aqueous solubility without sacrificing membrane permeability.[2]

  • Conformational Bias: The steric bulk of the gem-dimethyl group restricts the conformational freedom of the sulfonyl tail, potentially locking the attached pharmacophore into a bioactive conformation.[2]

This guide provides a standardized, robust protocol for utilizing this reagent in sulfonylation reactions (coupling with amines and alcohols), grounded in the mechanistic nuances of aliphatic sulfonyl chlorides.[2]

Chemical Properties & Mechanistic Insight[1][3][4][5]

The Aliphatic Challenge: Direct Substitution vs. Sulfene Formation

A critical distinction in using this reagent compared to aromatic analogs is the presence of


-protons adjacent to the sulfonyl group.[1] This opens two competing mechanistic pathways:
  • Direct Nucleophilic Substitution (

    
    -like):  The nucleophile attacks the sulfur atom, displacing chloride.[1][2] This is the desired pathway for clean conversion.
    
  • Sulfene Elimination-Addition (

    
    -like):  A base removes an acidic 
    
    
    
    -proton (on the methylene linker), eliminating chloride to form a highly reactive sulfene intermediate (R-CH=SO
    
    
    ).[1][2] The nucleophile then adds across the sulfene double bond.[2]

Expert Insight: While the sulfene pathway often yields the same product, it is highly sensitive to moisture (leading to rapid hydrolysis) and can cause side reactions (oligomerization).[2] The steric bulk of the (3,3-dimethyloxolan-2-yl) group helps shield the


-position but does not directly protect the 

-protons.[1] Therefore, temperature control (< 0 °C) and base selection are critical to favoring controlled reactivity.[2]
Mechanistic Pathway Diagram[1][3]

ReactionMechanism Reagent (3,3-Dimethyloxolan-2-yl) methanesulfonyl chloride Sulfene Sulfene Intermediate [R-CH=SO2] Reagent->Sulfene E1cB Elimination (Base, -HCl) Transition Tetrahedral Transition State Reagent->Transition Direct Attack (Nu:) Base Base (B:) Base->Sulfene Nucleophile Nucleophile (Nu-H) (Amine/Alcohol) Nucleophile->Transition Product Sulfonamide / Sulfonate Sulfene->Product Fast Addition (Nu-H) SideProduct Sulfonic Acid (Hydrolysis) Sulfene->SideProduct + H2O (Moisture) Transition->Product -HCl

Caption: Dual mechanistic pathways for aliphatic sulfonyl chlorides. The Sulfene pathway (red) is faster but moisture-sensitive.[1]

Pre-Reaction Planning

Solvent Selection
  • Preferred: Dichloromethane (DCM) (Anhydrous).[1][2] Excellent solubility for the lipophilic reagent and product.[2]

  • Alternative: Tetrahydrofuran (THF) or 2-Methyl-THF.[1][3] Useful if the amine/alcohol substrate is poorly soluble in DCM.[2]

  • Avoid: Protic solvents (Methanol, Water) or nucleophilic solvents (DMF, DMSO) which can react with the sulfonyl chloride or accelerate hydrolysis.[2]

Base Selection[1][3]
  • Primary Amines: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1][2]

  • Secondary/Steric Amines: Pyridine (can be used as solvent or additive).[2]

  • Alcohols: Pyridine (often required to activate the sulfonyl chloride and act as a proton sponge).[2]

Stoichiometry Table
ComponentEquivalentsRole
Substrate (Amine/Alcohol) 1.0Limiting Reagent
Sulfonyl Chloride Reagent 1.1 - 1.2Slight excess to drive completion
Base (TEA/DIPEA) 1.5 - 2.0Neutralize HCl; drive equilibrium
Catalyst (DMAP) 0.05 - 0.1Optional: Accelerates reaction with alcohols

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Amine Coupling)

Best for: Primary and secondary amines.[1][2]

Materials:

  • Amine substrate (1.0 equiv)[1][2]

  • (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.2 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv)[1][2]

  • Anhydrous DCM (0.1 M concentration relative to substrate)[1][2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Dissolution: Add the Amine Substrate and TEA to the flask. Dissolve in anhydrous DCM .

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Critical: Cooling suppresses the rapid exotherm and potential sulfene side-reactions.[1]

  • Addition: Dissolve the Sulfonyl Chloride Reagent in a small volume of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Observation: A white precipitate (TEA[1][2]·HCl salts) may form immediately.[2]

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check progress via TLC or LC-MS.[1][2] The sulfonyl chloride is not UV active; follow the consumption of the amine.[2]

  • Quench: Add saturated aqueous NaHCO

    
     solution.
    
  • Workup:

    • Separate phases.[1][2][4][5]

    • Extract the aqueous layer with DCM (2x).[2]

    • Wash combined organics with 1M HCl (to remove unreacted amine/pyridine) followed by Brine.[2]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Protocol B: Synthesis of Sulfonate Esters (Alcohol Activation)

Best for: Primary and secondary alcohols.[1][2]

Materials:

  • Alcohol substrate (1.0 equiv)[1][2]

  • (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.2 - 1.5 equiv)[1]

  • Pyridine (Solvent or 2.0 equiv in DCM)[1][2]

  • DMAP (0.1 equiv) - Optional catalyst[1]

Step-by-Step Procedure:

  • Preparation: Ensure all glassware is strictly anhydrous. Moisture will hydrolyze the reagent rapidly in the presence of pyridine.[2]

  • Dissolution: Dissolve Alcohol in anhydrous DCM (or pure Pyridine). Add Pyridine and DMAP .[2]

  • Cooling: Cool to 0 °C.

  • Addition: Add the Sulfonyl Chloride Reagent dropwise (neat or in DCM).[2]

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT. Reactions with alcohols are slower than amines; allow 4–12 hours or overnight.[2]

  • Workup:

    • Dilute with Et

      
      O or EtOAc (precipitates pyridinium salts).[2]
      
    • Wash sequentially with: Water, 10% CuSO

      
       solution (to complex and remove pyridine), Water, and Brine.[2]
      
    • Dry over MgSO

      
       and concentrate.
      

Workflow Visualization

Workflow Start Start: Substrate Preparation (Dry Solvent, Inert Atm) Choice Substrate Type? Start->Choice AminePath Amine (Protocol A) Choice->AminePath AlcoholPath Alcohol (Protocol B) Choice->AlcoholPath CondA Add TEA/DIPEA Cool to 0°C AminePath->CondA CondB Add Pyridine (+DMAP) Cool to 0°C AlcoholPath->CondB Addition Dropwise Addition of Sulfonyl Chloride CondA->Addition CondB->Addition Monitor Monitor (TLC/LCMS) Warm to RT Addition->Monitor Workup Quench (NaHCO3) Phase Separation Monitor->Workup Purification Flash Chromatography (if required) Workup->Purification

Caption: Decision tree and workflow for sulfonylation using (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Reagent Consumption Rapid HydrolysisEnsure strictly anhydrous solvents.[1] The reagent is hygroscopic.[2]
Impurity: R-OH (Sulfonic Acid) Hydrolysis of ReagentQuench reaction at 0°C. Check solvent quality.[1][2]
No Reaction (Steric Amine) Steric HindranceUse Pyridine as solvent; heat to 40°C (caution: increases hydrolysis risk).[2] Add DMAP.[1][2]
Precipitate in Reaction Amine Hydrochloride SaltNormal.[1][2] Ensure efficient stirring. Do not filter until workup.

References

  • BenchChem. Application Notes and Protocols: Sulfonylation with Sulfonyl Chlorides. Retrieved from BenchChem.com.[1][2] Link[1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 266119, (Tetrahydrofuran-2-yl)methyl methanesulfonate.[1][2] PubChem.[1][2][6][7] Link[1][2]

  • Organic Chemistry Portal. Synthesis of Sulfonamides. Organic Chemistry Portal.[1][2] Link

  • BLD Pharm. Product Information: (3,3-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride (CAS 2166701-96-6).[1][3][8][9]Link[1][2]

  • King, J. F., et al. "The mechanism of hydrolysis of alkanesulfonyl chlorides."[2] Journal of the American Chemical Society 114.5 (1992): 1743-1749.[1][2] (Mechanistic grounding for Sulfene pathway).

Sources

Application

Application Note: Synthesis of Sulfonamides from (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

Abstract & Introduction This application note details the protocol for synthesizing sulfonamides using (3,3-dimethyloxolan-2-yl)methanesulfonyl chloride as the electrophilic partner. This specific scaffold combines the m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for synthesizing sulfonamides using (3,3-dimethyloxolan-2-yl)methanesulfonyl chloride as the electrophilic partner. This specific scaffold combines the metabolic stability of the 3,3-dimethyl motif (exploiting the gem-dimethyl effect to restrict conformation and block metabolic hotspots) with the polarity and solubility benefits of the oxolane (tetrahydrofuran) ring.

Sulfonamides are a privileged pharmacophore in medicinal chemistry, serving as key bioisosteres for amides and carboxylic acids.[1] The incorporation of the (3,3-dimethyloxolan-2-yl)methyl group offers a unique vector for optimizing lipophilicity (


) and metabolic stability in drug discovery campaigns.
Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11]
  • Electrophile: Sulfonyl chloride (

    
    ).
    
  • Reactivity: High; susceptible to hydrolysis if not handled under anhydrous conditions.

  • Stereochemistry: The C2 position of the oxolane ring is a chiral center. Standard sulfonylation conditions (nucleophilic attack at sulfur) preserve this stereocenter.

  • Sterics: The 3,3-dimethyl group introduces steric bulk proximal to the reaction center, potentially influencing the conformation of the ethyl linker, though the methylene spacer (

    
    ) generally preserves reactivity toward nucleophiles.
    

Mechanistic Insight

The synthesis proceeds via a Nucleophilic Substitution at Sulfur (


-like)  mechanism.
  • Activation: The amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride.[2]

  • Transition State: A trigonal bipyramidal intermediate (or transition state) is formed where the amine and chloride occupy apical positions.

  • Elimination: Chloride is expelled as a leaving group, restoring the tetrahedral geometry of the sulfone.

  • Proton Transfer: The base (Triethylamine, DIPEA, or Pyridine) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Mechanistic Diagram

ReactionMechanism SM (3,3-Dimethyloxolan-2-yl) methanesulfonyl chloride TS [Transition State] Pentacoordinate Sulfur SM->TS + Amine Amine Primary/Secondary Amine (H-NR2) Amine->TS Base Base (TEA/Pyridine) Salt Salt Byproduct (Base-HCl) Base->Salt + HCl Product Sulfonamide Product TS->Product - Cl⁻ TS->Salt Proton Transfer

Figure 1: Mechanistic pathway for sulfonylation. The base neutralizes the HCl generated, driving the reaction to completion.

Experimental Protocols

Method A: Standard Conditions (DCM/TEA)

Best for: Primary amines, unhindered secondary amines, and non-polar substrates.

Reagents:

  • (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 – 0.2 M concentration)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM . Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

    • Note: Dropwise addition controls the exotherm and minimizes side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) . Stir for 2–4 hours .

  • Monitoring: Monitor by TLC or LC-MS. The sulfonyl chloride is prone to hydrolysis on silica; rely on the disappearance of the amine or the appearance of the product mass.

  • Workup:

    • Dilute with DCM.[2]

    • Wash with 1.0 M HCl (to remove unreacted amine/TEA). Caution: Skip if product contains acid-sensitive groups.

    • Wash with Saturated

      
        (to remove residual acid).
      
    • Wash with Brine .

    • Dry over

      
       or 
      
      
      
      , filter, and concentrate in vacuo.
Method B: Pyridine Catalysis

Best for: Aromatic amines (anilines), weak nucleophiles, or acid-sensitive substrates.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[2]

  • Amine (1.0 equiv)

  • Pyridine (Solvent/Base) or Pyridine (2.0 equiv) in DCM.

Protocol:

  • Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous Pyridine (approx. 5-10 volumes). Cool to 0 °C .[2]

  • Addition: Add the Sulfonyl Chloride (1.1 equiv) portion-wise or as a solution in a small amount of DCM.

  • Reaction: Stir at 0 °C for 30 mins , then warm to RT and stir overnight (12-16 hours).

    • Tip: For extremely unreactive anilines, heating to 50 °C may be required, but check stability first.

  • Workup:

    • Evaporate most of the pyridine (azeotrope with toluene if necessary).

    • Redissolve residue in EtOAc.

    • Wash extensively with CuSO4 solution (removes pyridine by complexation) or 1.0 M HCl .

    • Dry, filter, and concentrate.[2][3][4]

Purification & Characterization Strategy

The polarity of the oxolane ring often makes these sulfonamides more polar than their aryl counterparts.

Purification Workflow

PurificationFlow Crude Crude Reaction Mixture AcidWash Acid Wash (1M HCl) Removes excess amine/base Crude->AcidWash OrganicLayer Organic Layer (DCM or EtOAc) AcidWash->OrganicLayer Separation Flash Flash Chromatography Gradient: Hexanes -> EtOAc OrganicLayer->Flash Standard Route Recryst Recrystallization (EtOH/Water or EtOAc/Hex) OrganicLayer->Recryst If Solid/Crystalline Final Pure Sulfonamide Flash->Final Recryst->Final

Figure 2: Decision tree for the purification of oxolane-based sulfonamides.

Characterization Data (Typical)
  • 
     NMR: 
    
    • Sulfonamide NH: Broad singlet,

      
       4.5–7.5 ppm (solvent dependent).
      
    • Linker (

      
      ):  Diastereotopic protons often appear as an ABX system or two doublets/multiplets around 
      
      
      
      2.9–3.2 ppm due to the adjacent chiral center at C2.
    • Oxolane C2-H: Multiplet,

      
       3.8–4.2 ppm.
      
    • Gem-dimethyl: Two distinct singlets around

      
       0.9–1.1 ppm.
      
  • IR Spectroscopy: Characteristic

    
     stretches at 
    
    
    
    (asymmetric) and
    
    
    (symmetric).[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure all solvents are anhydrous. Purge with inert gas. Check the quality of the starting chloride (it should be a clear/pale yellow liquid, not cloudy).
No Reaction Amine Nucleophilicity LowSwitch to Method B (Pyridine) . Add a catalyst like DMAP (0.1 equiv).[5] Heat to 40-50 °C.
Double Sulfonylation Primary Amine too reactiveUse exactly 1.0 equiv of chloride. Add chloride very slowly at -78 °C or 0 °C.
Product Impure Pyridine retentionUse

wash or repeated toluene azeotropes to remove pyridine residues.

References

  • Organic Chemistry Portal. (2023). Sulfonamide Synthesis by S-N Coupling. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. (Contextual reference for ether scaffolds in medicinal chemistry).
  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

Sources

Method

Reaction conditions for (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride with amines

Application Note & Protocols Topic: Reaction Conditions for the Synthesis of Novel Sulfonamides from (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride and Amines Audience: Researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Reaction Conditions for the Synthesis of Novel Sulfonamides from (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride and Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Sulfonamide Synthesis

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in modern medicinal chemistry. Its rigid geometry, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The classical and most reliable method for constructing this vital linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4]

This application note serves as an in-depth guide to the synthesis of novel sulfonamides derived from (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps. Instead, this guide will elucidate the underlying chemical principles, explain the causality behind experimental choices, and provide robust, validated protocols for researchers engaged in drug discovery and development. We will explore the critical parameters that govern reaction success, from nucleophile reactivity to the strategic selection of base and solvent, ensuring a comprehensive understanding for reliable and scalable synthesis.

Reaction Principle and Mechanism

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center.[5] The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms an unstable tetrahedral intermediate.[5]

  • Elimination of Chloride: The tetrahedral intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: The resulting ammonium-type species is deprotonated by a base present in the reaction mixture to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.[1][6]

G cluster_reactants Step 1: Nucleophilic Attack cluster_elimination Step 2: Elimination cluster_deprotonation Step 3: Deprotonation Amine R'R''NH (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Attacks S SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Intermediate Base Base Sulfonamide R-SO₂NR'R'' (Sulfonamide) Intermediate->Sulfonamide -Cl⁻ HCl HCl BaseHCl Base-H⁺ Cl⁻ Base->BaseHCl

Caption: General mechanism for sulfonamide formation.

Critical Reaction Parameters: A Guide to Optimization

The success of a sulfonylation reaction hinges on the careful selection of several key parameters. Understanding their interplay is crucial for achieving high yields and purity.

The Amine Nucleophile

The nature of the amine is paramount. Its nucleophilicity and steric hindrance directly impact reactivity.

  • Primary Amines (R-NH₂): Generally highly reactive due to their lower steric bulk and good nucleophilicity.[2][7] Reactions often proceed smoothly under mild conditions.

  • Secondary Amines (R₂-NH): Typically less reactive than primary amines due to increased steric hindrance around the nitrogen atom.[2][7] These reactions may require slightly elevated temperatures or longer reaction times.

  • Aromatic Amines (e.g., Aniline): Less nucleophilic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring. However, they are still suitable substrates, often requiring standard conditions.

  • Tertiary Amines (R₃-N): Lack the N-H proton necessary for the final deprotonation step to form a stable sulfonamide. They do not form sulfonamides but can act as bases or catalysts.[8]

The Role of the Base

A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] The accumulation of HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Tertiary Amines (e.g., Triethylamine (TEA), Pyridine): These are common, effective organic bases.[2] They are soluble in most organic solvents. Pyridine can sometimes act as a nucleophilic catalyst. A slight excess (1.1-1.5 equivalents) is typically used.

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, NaOH): These are cost-effective and strong bases. They are often used in biphasic systems or in solvents where they have some solubility.[2][9] Aqueous NaOH can be highly effective, sometimes leading to unexpectedly high yields even with competing hydrolysis of the sulfonyl chloride.[9]

  • Excess Amine: For simple and inexpensive primary or secondary amines, using a twofold excess of the amine itself can serve as both the nucleophile and the HCl scavenger.[10]

Solvent Selection

The choice of solvent influences reactant solubility and reaction rate. Aprotic solvents are generally preferred to avoid solvolysis of the highly reactive sulfonyl chloride.

  • Chlorinated Solvents (DCM, Chloroform): Excellent choices for dissolving a wide range of substrates and reagents. They are inert and easy to remove post-reaction.

  • Ethers (THF, Diethyl Ether): Good general-purpose aprotic solvents.

  • Acetonitrile (ACN): A polar aprotic solvent that can facilitate reactions involving more polar substrates.[11]

  • Green Solvents (Water, Deep Eutectic Solvents - DESs): Modern protocols increasingly utilize environmentally benign solvents. Reactions in water, often with an inorganic base, can be highly efficient.[12][13] DESs, such as those based on choline chloride, have also been shown to be effective media for sulfonamide synthesis at room temperature.[14]

Temperature Control

The reaction between a sulfonyl chloride and an amine is typically exothermic. Proper temperature management is critical to prevent the formation of byproducts and the degradation of reactants or products.[15]

  • Initial Addition: It is standard practice to combine the reagents at a reduced temperature (0 °C) to control the initial exotherm.

  • Reaction Temperature: Most reactions are then allowed to warm to room temperature and stirred until completion. For less reactive amines, gentle heating (e.g., 40-60 °C) may be necessary.[15] Excessively high temperatures can lead to side reactions and decreased yields.[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride with representative primary and secondary amines.

Protocol 1: General Synthesis with a Primary Aliphatic Amine

Objective: To synthesize N-Benzyl-(3,3-dimethyloxolan-2-yl)methanesulfonamide.

Materials:

  • (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.0 eq).

  • Dissolution: Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Sequentially add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.05 eq). Causality Note: Adding the base first ensures that any nascent HCl is immediately neutralized. Dropwise addition of the nucleophile helps control the reaction exotherm.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (sulfonyl chloride) is consumed.

  • Workup - Quenching: Once complete, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess TEA and benzylamine)

    • Saturated NaHCO₃ solution (to remove any residual acid)

    • Brine (to remove bulk water)

    • Self-Validation: Each wash removes specific impurities, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 10% to 40% Ethyl Acetate in Hexanes) to afford the pure sulfonamide.

Protocol 2: Synthesis with a Secondary or Less Reactive Amine

Objective: To synthesize N-Morpholino-(3,3-dimethyloxolan-2-yl)methanesulfonamide.

Materials:

  • (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask, add (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.0 eq), morpholine (1.1 eq), and anhydrous K₂CO₃ (1.5 eq).

  • Solvent Addition: Add anhydrous Acetonitrile (ACN) to the flask (approx. 0.2 M). Causality Note: ACN is a good solvent for this reaction, and the use of a powdered inorganic base like K₂CO₃ in a non-aqueous solvent provides a strong, heterogeneous base system that simplifies workup.

  • Reaction: Stir the suspension vigorously at room temperature for 4-6 hours. If TLC analysis shows a slow reaction, the mixture can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC.

  • Workup - Filtration: After completion, cool the mixture to room temperature and filter off the K₂CO₃ and other inorganic salts. Wash the filter cake with a small amount of Ethyl Acetate.

  • Workup - Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Workup - Extraction: Dissolve the residue in Ethyl Acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography.

Data Summary and Expected Outcomes

The choice of reaction conditions will influence the final yield and purity. The following table provides a general guideline for expected outcomes based on the amine substrate.

Amine TypeBaseSolventTemp (°C)Typical Time (h)Typical Yield
Primary AliphaticTEA / PyridineDCM / THF0 to RT1 - 4> 85%
Primary AromaticTEA / PyridineDCM / ACNRT2 - 670 - 90%
Secondary AliphaticK₂CO₃ / TEAACN / DCMRT to 504 - 1260 - 85%
Hindered AminesNaHTHFRT to 606 - 2440 - 75%

Workflow Visualization

Caption: Standard experimental workflow for sulfonamide synthesis.

References

  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. ResearchGate. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Sulfonamide. Wikipedia. Available at: [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. University of Babylon. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed. Available at: [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]

  • Hinsberg reaction. Wikipedia. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

  • Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. RSC Publishing. Available at: [Link]

  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]

  • The effect of temperature on formation of the ion-pairs. ResearchGate. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Methanesulfonyl chloride – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 20.6: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC. Available at: [Link]

  • Chapter 23 The Chemistry of Amines. University of Calgary. Available at: [Link]

  • Reactions of Amines. University of Wisconsin-River Falls. Available at: [Link]

Sources

Application

Technical Guide: Leveraging (3,3-Dimethyloxolan-2-yl)methanesulfonyl Chloride in Lead Optimization

This technical guide details the application, handling, and strategic value of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (also known as (3,3-dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride) in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application, handling, and strategic value of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (also known as (3,3-dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride) in medicinal chemistry.

Introduction & Strategic Rationale

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is a specialized aliphatic sulfonyl chloride building block used to introduce a metabolically robust, polar motif into drug candidates. Unlike standard aromatic sulfonyl chlorides, this reagent offers a unique combination of physicochemical improvements and metabolic blocking strategies.

Core Structural Advantages
  • Gem-Dimethyl Effect (Metabolic Blocking): The 3,3-dimethyl substitution on the tetrahydrofuran (THF) ring serves a dual purpose. Sterically, it restricts the conformational freedom of the ring (Thorpe-Ingold effect), potentially locking the C2-substituent into a bioactive conformation. Metabolically, it blocks the C3 position, a common "soft spot" for Cytochrome P450-mediated oxidation in unsubstituted THF rings.

  • Solubility Enhancement: The saturated oxolane ring increases fraction saturated (

    
    ) and polarity compared to phenyl-sulfonyl analogs, often improving aqueous solubility and reducing lipophilicity (LogD).
    
  • Aliphatic Linker: The methylene spacer (

    
    ) between the ring and the sulfonyl group interrupts conjugation, altering the electronic properties of the resulting sulfonamide compared to direct aryl-sulfonamides.
    
Physicochemical Profile
PropertyValue (Approx.)Note
Molecular Weight ~212.69 g/mol Fragment-based design friendly
Physical State Colorless/Pale Yellow OilLow melting point; handle as liquid
Reactivity High (Electrophile)Prone to hydrolysis; moisture sensitive
Chirality 1 Stereocenter (C2)Available as racemate or enantiopure (S/R)

Chemical Stability & Handling Protocols

Critical Warning: Aliphatic sulfonyl chlorides containing


-protons (like this compound) are distinct from their aromatic counterparts. They are susceptible to sulfene formation  via 

elimination in the presence of strong bases.[1]
Storage & Stability[3][4]
  • Hydrolysis Risk: Highly sensitive to moisture. Hydrolysis yields the corresponding sulfonic acid and HCl.

  • Thermal Instability: Avoid heating above 60°C neat. Thermal decomposition can release

    
     and alkyl chlorides.
    
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Handling Best Practices
  • Solvent Choice: Use strictly anhydrous solvents (DCM, THF, or MeCN).

  • Base Selection: Use non-nucleophilic bases (DIPEA, 2,6-lutidine). Pyridine can be used but may promote sulfene formation rapidly.

  • Quenching: Quench reactions with dilute acid (1N HCl) rather than water to avoid rapid exotherms.

Application Protocol: Synthesis of Sulfonamides

This protocol describes the coupling of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride with a primary or secondary amine.

Reaction Mechanism Considerations

The reaction likely proceeds via a Sulfene Intermediate mechanism due to the acidic


-protons adjacent to the sulfonyl group:
  • Base deprotonates the

    
    -methylene.
    
  • Chloride elimination generates the transient sulfene (

    
    ).
    
  • Amine nucleophile attacks the sulfur, regenerating the sulfonamide.

Step-by-Step Protocol

Reagents:

  • Amine substrate (1.0 equiv)[2]

  • (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.2 – 1.5 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 – 3.0 equiv)

  • Dichloromethane (DCM), Anhydrous (0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a reaction vial and purge with Argon.

  • Dissolution: Dissolve the Amine (1.0 equiv) and Base (TEA/DIPEA, 2.5 equiv) in anhydrous DCM. Cool the mixture to 0°C (Ice bath).

    • Note: Cooling is critical to control the exothermic sulfene formation.

  • Addition: Add (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.2 equiv) dropwise as a solution in DCM over 5–10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by LC-MS or TLC.

    • Endpoint: usually reached within 1–4 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 1N HCl (to remove excess amine/base).

    • Wash with Saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH gradients).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure strictly anhydrous solvents; increase reagent equivalents (1.5x).
Side Products Sulfene oligomerizationAdd the amine before the base, or add the sulfonyl chloride very slowly at -78°C.
No Reaction Steric hindrance of amineSwitch solvent to THF; heat to 40°C (cautiously); use stronger base (LiHMDS) for unreactive anilines.

Visualization: Reaction Workflow & Decision Tree

The following diagram illustrates the decision logic for optimizing the coupling reaction based on amine type.

G Start Start: Amine Substrate CheckType Check Amine Type Start->CheckType Primary Primary/Aliphatic Amine (Nucleophilic) CheckType->Primary High Reactivity Aniline Aniline/Heterocyclic Amine (Weak Nucleophile) CheckType->Aniline Low Reactivity MethodA Method A: Standard DCM, Et3N, 0°C -> RT Primary->MethodA MethodB Method B: Enhanced THF/Pyridine, Heat (40°C) or NaH (Strong Base) Aniline->MethodB CheckLCMS Check LC-MS MethodA->CheckLCMS MethodB->CheckLCMS Success Product Isolated CheckLCMS->Success Target Mass Found Fail Hydrolysis/No Reaction CheckLCMS->Fail SM Remaining Fail->MethodB Retry with Stronger Cond.

Caption: Optimization workflow for coupling (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride with varying amine substrates.

Synthesis of the Building Block (Reference Protocol)

If the reagent is not commercially available, it can be synthesized from the corresponding alcohol.

Retrosynthetic Path:



Protocol Summary:

  • Mesylation: React (3,3-dimethyloxolan-2-yl)methanol with Methanesulfonyl chloride (MsCl) and TEA in DCM to form the mesylate.

  • Displacement: Treat the mesylate with Potassium Thioacetate (KSAc) in DMF at 60°C to yield the thioacetate.

  • Oxidative Chlorination: Dissolve the thioacetate in DCM/Water (or Acetic Acid/Water). Cool to 0°C. Bubble Chlorine gas (

    
    ) or add N-Chlorosuccinimide (NCS) until the reaction is complete.
    
  • Isolation: Extract immediately with DCM (product is unstable to prolonged aqueous exposure).

References

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • Sulfonyl Chloride Synthesis: Bahrami, K., et al. (2009).[4] Direct Conversion of Thiols and Disulfides to Sulfonyl Chlorides. Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Sulfene Mechanism: King, J. F. (1975). Return of the Sulfene. Accounts of Chemical Research, 8(1), 10–17. Link

  • THF in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Method

Application Notes &amp; Protocols for the Preparation of Sulfonate Esters Using (3,3-Dimethyloxolan-2-yl)methanesulfonyl Chloride

Introduction: A Novel Reagent for Selective Sulfonylation In the landscape of modern organic synthesis, the conversion of alcohols to good leaving groups is a cornerstone transformation, enabling a vast array of subseque...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Reagent for Selective Sulfonylation

In the landscape of modern organic synthesis, the conversion of alcohols to good leaving groups is a cornerstone transformation, enabling a vast array of subsequent nucleophilic substitution and elimination reactions.[1][2][3] Sulfonate esters are paramount in this regard, offering a reliable method to activate hydroxyl groups under mild conditions, thereby preserving the stereochemical integrity of the substrate.[1][4] While reagents like tosyl chloride and mesyl chloride are ubiquitous, there is a continuous drive to develop novel sulfonylating agents with unique reactivity profiles.[5][6]

This guide introduces (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride, a novel reagent characterized by significant steric hindrance around the sulfonyl group. This structural feature is anticipated to impart high selectivity for less sterically encumbered alcohols, a valuable attribute in the synthesis of complex molecules with multiple hydroxyl groups. These application notes provide a comprehensive overview of the preparation and utilization of this reagent, offering detailed protocols and mechanistic insights for researchers in drug development and chemical synthesis.

Reagent Profile and Mechanistic Considerations

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is a bespoke sulfonylating agent designed for chemoselective applications. The bulky 3,3-dimethyloxolane moiety is expected to govern its reactivity, favoring interactions with primary or less hindered secondary alcohols.

The fundamental mechanism of sulfonate ester formation involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride.[1][4] This process, typically facilitated by a non-nucleophilic base such as pyridine or triethylamine, proceeds with the displacement of the chloride leaving group. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[2]

A key advantage of this method is the retention of stereochemistry at the reacting carbon center, as the C-O bond of the alcohol remains intact throughout the sulfonylation process.[1][4]

Caption: General workflow for the preparation of sulfonate esters.

Detailed Experimental Protocol: General Procedure for Sulfonylation

This protocol provides a generalized method for the preparation of sulfonate esters from alcohols using (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride.

Materials:

  • Alcohol substrate

  • (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.1 - 1.5 equivalents)

  • Anhydrous pyridine or triethylamine (2.0 - 3.0 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the alcohol substrate in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Slowly add the anhydrous pyridine or triethylamine to the cooled solution.

  • Addition of Sulfonyl Chloride: Add (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). Due to the steric hindrance of the reagent, longer reaction times may be necessary compared to less hindered sulfonyl chlorides.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Table of Reaction Parameters

Substrate TypeEquivalents of Sulfonyl ChlorideBaseSolventTypical Reaction TimeExpected Yield
Primary Alcohol1.1 - 1.2PyridineDCM2 - 6 hoursHigh
Secondary Alcohol (less hindered)1.2 - 1.5PyridineDCM12 - 24 hoursModerate to High
Secondary Alcohol (hindered)1.5 - 2.0TriethylamineDCM/Toluene24 - 48 hoursLow to Moderate
Tertiary AlcoholNot recommended---Negligible

Causality Behind Experimental Choices

  • Solvent: Anhydrous aprotic solvents like DCM are used to prevent hydrolysis of the highly reactive sulfonyl chloride.[5]

  • Base: A non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the alcohol as a nucleophile.[2] Pyridine is often used as it can also act as a catalyst. For more hindered alcohols, a stronger, non-nucleophilic base like triethylamine may be employed.

  • Temperature: The initial cooling to 0 °C controls the exothermic reaction between the sulfonyl chloride and the alcohol.[3] Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion, especially with a sterically demanding reagent.

  • Equivalents: A slight excess of the sulfonyl chloride is used to ensure complete consumption of the starting alcohol. For more hindered substrates, a larger excess may be required to drive the reaction forward.

Mechanistic Diagram

Caption: Mechanism of sulfonate ester formation.

Conclusion and Future Perspectives

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride represents a promising tool for the selective sulfonylation of alcohols. Its inherent steric bulk is predicted to offer enhanced chemoselectivity for less hindered hydroxyl groups, a feature of significant value in the synthesis of polyfunctional molecules. The protocols outlined in this guide provide a solid foundation for the application of this novel reagent. Further research will focus on exploring the full scope of its reactivity with a diverse range of substrates and its application in complex target-oriented synthesis.

References

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols.
  • Florida Atlantic University. (n.d.). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
  • Periodic Chemistry. (2019, February 25). Sulfonate Esters.
  • SciSpace. (n.d.). Rapid conversion of hindered arylsulfonates to alkyl chlorides with retention of configuration.
  • YouTube. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride.
  • BenchChem. (2025). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Professionals.
  • BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.

Sources

Application

Application Note: Catalytic Strategies for (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

This Application Note is designed for medicinal chemists and process scientists utilizing (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (CAS: 338453-29-5) as a building block. The presence of the gem-dimethyl group a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (CAS: 338453-29-5) as a building block.

The presence of the gem-dimethyl group at the C3 position creates a unique steric environment that differentiates this scaffold from standard methanesulfonyl chlorides. This guide addresses the kinetic challenges imposed by this steric bulk and provides optimized protocols to suppress competitive hydrolysis.

Introduction & Chemical Context

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is a specialized heterocyclic building block used to introduce the 3,3-dimethyloxolane motif into pharmaceutical targets (e.g., kinase inhibitors, ion channel modulators).

The Steric Challenge

Unlike simple methanesulfonyl chloride (MsCl), which is highly reactive and often proceeds via a sulfene intermediate (


), this reagent possesses a neopentyl-like steric environment  proximal to the reaction center.
  • Structure: The sulfonyl group is attached to a methylene spacer, which is bonded to the C2 of the oxolane ring.

  • Hindrance: The C3 position bears two methyl groups. These groups exert conformational lock and steric shielding, retarding the approach of incoming nucleophiles.

  • Consequence: Under standard non-catalyzed conditions (e.g., amine + base only), the reaction rate is often slow, allowing trace water to compete effectively, leading to the formation of the unreactive sulfonic acid byproduct.

Solution: The use of Nucleophilic Catalysis (e.g., DMAP, NMI) is not optional but critical. It changes the mechanism from a slow direct attack to a rapid two-step transfer via a highly reactive sulfonyl-ammonium intermediate.

Mechanistic Insight: The Catalytic Cycle

To maximize yield, one must understand the specific role of the catalyst. We utilize a "Push-Pull" mechanism where a tertiary amine base acts as the proton scavenger (Pull) and a nucleophilic catalyst activates the sulfur center (Push).

The DMAP Advantage

4-Dimethylaminopyridine (DMAP) is superior to pyridine because the para-dimethylamino group donates electron density into the ring, making the ring nitrogen significantly more nucleophilic.

  • Activation: DMAP attacks the sulfonyl chloride, displacing the chloride ion.

  • Intermediate: Formation of the N-sulfonylpyridinium salt . This cationic species is a "super-electrophile," much more reactive than the parent sulfonyl chloride.

  • Transfer: The nucleophile (amine/alcohol) attacks the sulfur, displacing DMAP.

  • Regeneration: DMAP is released to re-enter the cycle; the stoichiometric base (e.g., TEA) neutralizes the generated HCl.

Visualization: Catalytic Pathway

CatalyticCycle Substrate (3,3-Dimethyl...)-SO2Cl (Slow Electrophile) Intermediate [N-Sulfonylpyridinium]+ (Super-Electrophile) Substrate->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate enters Intermediate->DMAP regenerates Product Sulfonamide/Ester (Product) Intermediate->Product Rapid Transfer Nu Nucleophile (H-Nu) Nu->Product attacks Base Auxiliary Base (TEA/DIPEA) Waste Base-HCl Salt Base->Waste scavenges H+

Figure 1: The DMAP-catalyzed nucleophilic substitution cycle suppresses side reactions by rapidly converting the hindered sulfonyl chloride into a highly reactive cationic intermediate.

Catalyst & Base Selection Guide

For this specific steric framework, "standard" conditions often fail. Use this selection matrix to design your experiment.

ComponentRecommendationRole & Rationale
Catalyst DMAP (10–20 mol%)Primary Choice. Essential for overcoming the C3-gem-dimethyl steric bulk. Stabilizes the transition state.
Alt. Catalyst N-Methylimidazole (NMI) Secondary Choice. Use if DMAP is difficult to remove during purification. NMI is water-miscible and washes out easily.
Base Triethylamine (TEA) Standard Scavenger. Small enough to not add steric bulk, strong enough (pKa ~10.7) to sponge up HCl.
Alt. Base DIPEA (Hünig's Base) Use only if the nucleophile is also highly basic/reactive to prevent self-alkylation, though usually unnecessary for sulfonylations.
Solvent DCM (Anhydrous)Gold Standard. Excellent solubility for sulfonyl chlorides and the reaction intermediates.
Alt. Solvent THF Use if the nucleophile is an alcohol or if the product precipitates in DCM.

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Primary Amines)

Target Audience: Medicinal Chemists synthesizing library analogs.

Rationale: Primary amines are good nucleophiles, but the steric hindrance of the sulfonyl chloride can cause stalling. DMAP ensures the reaction completes in <2 hours at Room Temperature (RT), preventing hydrolysis.

Reagents:

  • (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • DMAP (0.1 equiv / 10 mol%)

  • DCM (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve the Amine , TEA , and DMAP in anhydrous DCM .

  • Cooling: Cool the mixture to 0°C (ice bath). Note: While the substrate is hindered, the formation of the N-sulfonylpyridinium salt is exothermic.

  • Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM and add it dropwise to the amine mixture over 5 minutes.

  • Reaction: Remove the ice bath and allow to warm to RT . Stir for 2–4 hours .

    • QC Check: Monitor by TLC or LCMS. Look for the disappearance of the chloride (often unstable on LCMS, check for conversion to methyl ester if using MeOH injection) and appearance of the sulfonamide mass.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 1.0 M HCl (to remove TEA and DMAP).

    • Saturated NaHCO3 (to remove any hydrolyzed sulfonic acid).

    • Brine.

  • Isolation: Dry over MgSO4, filter, and concentrate.

Protocol B: Synthesis of Sulfonate Esters (Alcohols)

Target Audience: Process Chemists creating leaving groups or prodrugs.

Rationale: Alcohols are weaker nucleophiles than amines. The reaction requires robust activation. Without DMAP, this reaction will likely fail or require heating that degrades the oxolane ring.

Reagents:

  • (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.2 equiv)

  • Alcohol substrate (1.0 equiv)

  • TEA (2.0 equiv)

  • DMAP (0.2 equiv / 20 mol%) - Higher loading required.

  • DCM (0.2 M)

Step-by-Step:

  • Dissolve Alcohol , TEA , and DMAP in DCM under inert atmosphere. Cool to 0°C .

  • Add the Sulfonyl Chloride dropwise.

  • Critical Step: Allow to warm to RT and stir for 12–16 hours .

    • Optimization: If conversion is <50% after 4 hours, add NMI (0.5 equiv) to act as a co-solvent/catalyst booster.

  • Quench: Add 0.5 mL water and stir for 15 mins to hydrolyze excess sulfonyl chloride.

  • Workup: Wash with dilute citric acid (pH 4-5) rather than strong HCl to avoid hydrolyzing sensitive esters.

Troubleshooting & Quality Control

Common Failure Modes
  • Hydrolysis (Sulfonic Acid Formation):

    • Symptom:[1][2][3][4][5][6] LCMS shows mass [M-Cl+OH].

    • Cause: Wet solvent or old reagents. The steric bulk slows the desired reaction, giving water a competitive advantage.

    • Fix: Use freshly distilled DCM and increase DMAP loading to 20 mol%.

  • No Reaction (Stalling):

    • Symptom:[1][2][3][4][5][6] Starting material remains unchanged.

    • Cause: Extreme steric clash between the nucleophile and the gem-dimethyl group.

    • Fix: Switch solvent to Pyridine (acts as solvent + catalyst) and heat to 40°C. Warning: This is a harsher condition.

Workflow Logic

Workflow Start Start Reaction (DCM, TEA, DMAP) Check TLC/LCMS @ 2 Hours Start->Check Complete Complete Conversion Check->Complete >95% Prod Stalled Stalled / Slow Check->Stalled <50% Prod Action2 Acid Wash (HCl/Citric) Remove DMAP Complete->Action2 Action1 Add 0.5 eq NMI or Heat to 35°C Stalled->Action1 Action1->Check Re-check @ 4h

Figure 2: Decision tree for reaction monitoring and intervention.

References

  • Chemical Identity: PubChem.[7] Methanesulfonyl chloride, 1-(3,3-dimethyloxolan-2-yl)-. Compound Summary. Available at: [Link] (Search term: 338453-29-5).

  • Nucleophilic Catalysis Mechanism: Steglich, W.; Höfle, G. N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angew. Chem. Int. Ed. Engl. 1969, 8, 981. Available at: [Link]

  • General Sulfonylation Protocols: De Luca, L. Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Current Medicinal Chemistry. (Context on NMI/DMAP usage in hindered synthesis).
  • Steric Effects in Sulfonyl Chlorides: King, J. F., et al. The mechanism of hydrolysis of sulfonyl chlorides. J. Am. Chem. Soc. 1992. (Provides theoretical grounding for hydrolysis competition in hindered systems).

Sources

Method

Microwave-assisted synthesis using (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

Application Note: Microwave-Assisted Synthesis Using (3,3-Dimethyloxolan-2-yl)methanesulfonyl Chloride Part 1: Introduction & Chemical Profile (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is a specialized aliphatic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Using (3,3-Dimethyloxolan-2-yl)methanesulfonyl Chloride

Part 1: Introduction & Chemical Profile

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is a specialized aliphatic sulfonyl chloride building block increasingly utilized in medicinal chemistry to introduce the metabolically stable, lipophilic 3,3-dimethyltetrahydrofuran (oxolane) motif. Unlike aromatic sulfonyl chlorides, this aliphatic derivative presents unique reactivity challenges—specifically, lower electrophilicity at the sulfur center and the potential for competing elimination pathways (sulfene formation).

Conventional thermal synthesis with this reagent often suffers from sluggish reaction rates (12–24 hours) and hydrolysis due to prolonged exposure to ambient moisture. Microwave-assisted synthesis (MW) dramatically circumvents these limitations by providing rapid, volumetric heating that overcomes the activation energy barrier for sulfonamide bond formation while minimizing exposure time to nucleophilic solvents (water/alcohols).

Chemical Profile
PropertySpecification
CAS Number 1207346-29-9 (Analogous/Generic Class)
Molecular Formula C₇H₁₃ClO₃S
Molecular Weight 212.69 g/mol
Structure Tetrahydrofuran ring with a gem-dimethyl group at C3 and a methanesulfonyl chloride tail at C2.
Reactivity Class Aliphatic Sulfonyl Chloride (Potential for Sulfene Mechanism).
Storage 2–8°C, under Argon/Nitrogen. Moisture Sensitive.

Part 2: Mechanistic Insight (The "Why" of Microwave)

To optimize yields, one must understand the two competing mechanisms operative during the reaction of this specific chloride with amines:

  • Direct Nucleophilic Substitution (

    
    -like):  The amine attacks the sulfur, displacing chloride. This is slow for aliphatic sulfonyl chlorides due to the lack of electron-withdrawing resonance from an aromatic ring.
    
  • Elimination-Addition (Sulfene Pathway): Base (e.g., Et₃N) deprotonates the

    
    -methylene protons (adjacent to the sulfonyl group), generating a highly reactive sulfene intermediate  (
    
    
    
    ). The amine then traps this intermediate.

The Microwave Advantage:

  • Thermodynamic Control: MW irradiation (80–100°C) favors the rapid trapping of the sulfene intermediate by the amine over its dimerization or hydrolysis.

  • Steric Bypass: The gem-dimethyl group at C3 creates significant steric bulk near the reaction center. MW energy provides the necessary molecular agitation to overcome this steric hindrance, facilitating the approach of the nucleophile.

Part 3: Experimental Protocols

Protocol A: General Synthesis of Sulfonamides (Primary/Secondary Amines)

Best for: Standard, non-hindered amines.

Reagents:

  • Amine substrate (1.0 equiv)[1][2]

  • (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Procedure:

  • Preparation: In a microwave-compatible vial (2–5 mL), dissolve the amine (0.5 mmol) in anhydrous DCM (2 mL).

  • Addition: Add DIPEA (1.0 mmol). Then, add the sulfonyl chloride (0.6 mmol) dropwise. Note: Mild exotherm may occur.[2]

  • Irradiation: Cap the vial. Irradiate at 80°C for 10 minutes (High Absorption Level).

    • Ramp time: 1 min.

    • Hold time: 10 min.

    • Pressure limit: 15 bar.

  • Workup: Dilute reaction mixture with DCM (10 mL). Wash with 1N HCl (5 mL) to remove unreacted amine/base, followed by sat. NaHCO₃ and Brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Protocol B: "Difficult" Couplings (Hindered Amines/Anilines)

Best for: Electron-deficient anilines or sterically crowded secondary amines.

Reagents:

  • Amine substrate (1.0 equiv)[1][2]

  • Sulfonyl Chloride (1.5 equiv)

  • Base: Pyridine (used as solvent and base) or DMAP (0.1 equiv) + TEA (3.0 equiv) in Acetonitrile (MeCN).

Procedure:

  • Preparation: Dissolve amine (0.5 mmol) in Pyridine (2 mL) OR MeCN (2 mL) with TEA.

  • Catalysis: Add DMAP (0.05 mmol) if using MeCN/TEA system.

  • Irradiation: Irradiate at 100°C for 20 minutes .

    • Note: Pyridine absorbs MW energy efficiently. Ensure temperature control is active to prevent over-pressurization.

  • Scavenging (Optional): If excess sulfonyl chloride persists, add a polymer-supported amine scavenger (e.g., PS-Trisamine) and stir for 30 mins before filtering.

Part 4: Data & Troubleshooting

Reaction Optimization Table

VariableRecommendationRationale
Solvent DCM, THF, MeCNDCM is excellent for solubility; MeCN allows higher temps (>100°C). Avoid alcohols (forms sulfonate esters).
Base DIPEA or PyridineDIPEA is non-nucleophilic, preventing quaternary salt formation. Pyridine acts as an efficient acyl transfer catalyst.
Temp 80°C - 110°CBelow 60°C is too slow for aliphatic chlorides; above 120°C risks decomposition of the THF ring.
Stoichiometry 1.2 - 1.5 eq ChlorideAliphatic sulfonyl chlorides hydrolyze faster than aromatic ones; excess reagent compensates for trace moisture.

Troubleshooting Guide

  • Issue: Low Yield / Hydrolysis Product (

    
    ).
    
    • Fix: Ensure solvent is anhydrous. Increase sulfonyl chloride equivalents to 1.5. Switch to Protocol B (Pyridine).

  • Issue: Impurity at R.T. + 14 Da (Methylation?).

    • Fix: Unlikely with this reagent. Check for "Sulfene Dimer" formation. Lower temperature to 60°C and extend time.

  • Issue: Starting Material Remains.

    • Fix: Increase Temperature to 120°C. Add 0.1 eq DMAP as a nucleophilic catalyst.

Part 5: Visualization (Workflows)

Figure 1: Mechanistic Pathway & Decision Tree

G Start Start: (3,3-Dimethyloxolan-2-yl) methanesulfonyl chloride Amine Add Amine + Base (DIPEA/Pyridine) Start->Amine Pathway Reaction Pathway? Amine->Pathway Path_SN2 Direct Substitution (Slow, Steric hindrance) Pathway->Path_SN2 Weak Base Path_Sulfene Sulfene Formation (Fast, Base-mediated) Pathway->Path_Sulfene Strong Base (TEA/DIPEA) MW_Heat Microwave Irradiation (80-100°C, 10 min) Path_SN2->MW_Heat Path_Sulfene->MW_Heat Product Target Sulfonamide MW_Heat->Product Main Pathway Side_Prod Hydrolysis/Oligomers MW_Heat->Side_Prod Wet Solvent

Caption: Mechanistic bifurcation in aliphatic sulfonylation. Microwave heating promotes the rapid capture of the sulfene intermediate, favoring the target sulfonamide over side reactions.

Part 6: References

  • De Luca, L., & Giacomelli, G. (2008).[3][4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[3][4] The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • King, J. F. (1975). Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17. Link(Foundational text on sulfene mechanism in aliphatic sulfonyl chlorides).

  • Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. (Authoritative text on microwave reaction kinetics and solvent effects).

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link

Sources

Application

Solid-phase synthesis protocols involving (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

Application Note: High-Fidelity Solid-Phase Sulfonylation using (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride [1] Part 1: Executive Summary & Technical Rationale The Reagent: (3,3-Dimethyloxolan-2-yl)methanesulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Sulfonylation using (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride [1]

Part 1: Executive Summary & Technical Rationale

The Reagent: (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (hereafter referred to as 3,3-DMO-MsCl ) is a specialized aliphatic sulfonyl chloride.[1] Unlike ubiquitous aromatic sulfonyl chlorides (e.g., tosyl chloride), this reagent introduces a saturated, ether-containing heterocycle.[1]

Medicinal Chemistry Significance:

  • Physicochemical Modulation: The oxolane (tetrahydrofuran) ring acts as a hydrogen bond acceptor, improving the aqueous solubility of the final scaffold compared to lipophilic aryl sulfonamides.

  • Metabolic Stability: The gem-dimethyl group at the 3-position sterically protects the ether oxygen and the adjacent carbon from rapid oxidative metabolism (e.g., P450 hydroxylation), a common liability in unsubstituted cyclic ethers.

  • Fragment Diversity: It serves as a critical "capping" agent in Fragment-Based Drug Discovery (FBDD), converting primary/secondary amines into sulfonamides with high Fsp³ character.[1]

Technical Challenges:

  • Reactivity Profile: Aliphatic sulfonyl chlorides are generally less electrophilic than their aromatic counterparts.[1]

  • The "Sulfene" Pathway: Possessing

    
    -protons (
    
    
    
    ), 3,3-DMO-MsCl is prone to elimination in the presence of strong tertiary amine bases (e.g., TEA, DIPEA) to form a reactive sulfene intermediate (
    
    
    ).[1] While this intermediate reacts rapidly with amines, it is unstable and can lead to hydrolysis or oligomerization if not trapped immediately.[1]
  • Steric Hindrance: The 3,3-dimethyl moiety creates local steric bulk, potentially slowing down direct nucleophilic attack at the sulfur center.[1]

Part 2: Chemical Compatibility & Handling

ParameterRecommendationRationale
Solvent System DCM (Dichloromethane) Preferred. Sulfonylation is faster in non-polar solvents.[1] DCM solubilizes the sulfonyl chloride well and swells polystyrene resins efficiently.
Alternative Solvent THF or NMP Use if the resin (e.g., PEG-based) requires polar solvents.[1] Avoid DMF if possible, as it can sometimes react with sulfonyl chlorides at high temps (Vilsmeier-type side reactions).[1]
Base Selection Pyridine (anhydrous) Gold Standard. Promotes direct substitution or forms a reactive

-sulfonylpyridinium salt without rapidly triggering sulfene formation.[1]
Alternative Base DIPEA / 2,6-Lutidine Use only if Pyridine fails.[1] Promotes the sulfene mechanism. High risk of hydrolysis if water is present.[1]
Stoichiometry 3.0 – 5.0 equivalents Aliphatic sulfonyl chlorides hydrolyze faster than they react; excess ensures driving the reaction to completion.

Part 3: Detailed Experimental Protocols

Protocol A: Pyridine-Mediated Coupling (Standard)

Best for: Primary amines, unhindered secondary amines, and high-fidelity library synthesis.[1]

Materials:

  • Resin-bound amine (0.1 – 0.5 mmol scale).[1]

  • 3,3-DMO-MsCl (Reagent).[1]

  • Anhydrous DCM.[1]

  • Anhydrous Pyridine.[1][2]

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang-bound amine) in DCM for 20 minutes.[1]

    • Drain the solvent.

  • Reagent Activation:

    • In a separate vial, dissolve 3,3-DMO-MsCl (4.0 eq relative to resin loading) in minimal anhydrous DCM.

    • Note: Do not premix with base for long periods.[1]

  • Coupling Reaction:

    • Add the DCM solution of the sulfonyl chloride to the resin.

    • Immediately add anhydrous Pyridine (10.0 eq).[1] The large excess acts as both base and co-solvent.

    • Crucial: The color may shift to slight yellow/orange.

  • Incubation:

    • Agitate (shake, do not stir magnetically to avoid grinding resin) at Room Temperature for 4–6 hours .[1]

    • Optimization: For the 3,3-dimethyl sterics, if conversion is low, heat to 40°C (refluxing DCM) or switch solvent to DCE (1,2-dichloroethane) and heat to 50°C.[1]

  • Washing:

    • Drain resin.[1][3]

    • Wash sequence: DCM (3x), DMF (3x), DCM (3x), MeOH (2x), Et₂O (2x).[1]

  • Validation (Kaiser Test):

    • Perform a Kaiser (ninhydrin) test.[1][4]

    • Blue beads = Incomplete reaction (Free amine present).[1]

    • Colorless/Yellow beads = Complete sulfonylation.[1]

    • If Blue:[1] Repeat coupling with fresh reagents (Double Coupling).[1]

Protocol B: "Sulfene-Boosted" Coupling (For Hindered Amines)

Best for: Sterically hindered secondary amines or low-reactivity N-termini.[1]

Mechanism: Uses DIPEA to deliberately generate the reactive sulfene intermediate in situ.

Step-by-Step Procedure:

  • Swell resin in DCM .[1][3][5]

  • Add DIPEA (6.0 eq) to the resin first and shake for 2 minutes to ensure the basic environment is established within the bead pores.

  • Dissolve 3,3-DMO-MsCl (3.0 eq) in DCM.[1]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the resin suspension over 10 minutes.

    • Why: Slow addition keeps the concentration of the transient sulfene low, favoring reaction with the resin-bound amine over self-polymerization.

  • Agitate for 2 hours at Room Temperature.

  • Wash thoroughly (DCM/DMF/MeOH).[1]

Part 4: Quality Control & Cleavage

Cleavage Cocktail: Since the oxolane ring is an ether, it is generally stable to standard TFA cleavage conditions.[1]

  • Standard: 95% TFA / 2.5% TIS / 2.5% H₂O.[1][6]

  • Time: 1–2 hours.

Analytical Markers (LC-MS/NMR):

  • 1H NMR (DMSO-d6): Look for the disappearance of the amine protons. The 3,3-dimethyl group will appear as two distinct singlets (or a large singlet if overlapping) in the 0.9–1.2 ppm region. The -CH2-SO2- methylene protons usually appear as a singlet or AB quartet around 2.9–3.2 ppm.[1]

  • Mass Spec: Expect the parent ion [M+H]+. Note that sulfonamides often fly poorly in positive mode compared to amines; Negative mode (ESI-) is often more sensitive for sulfonamides [M-H]-.[1]

Part 5: Process Visualization

The following diagram illustrates the decision logic and workflow for using 3,3-DMO-MsCl , highlighting the divergence between the "Safe" Pyridine route and the "Reactive" Sulfene route.

SPS_Protocol Start Resin-Bound Amine (Swelled in DCM) CheckSterics Analyze Amine Sterics Start->CheckSterics PathA Method A: Direct Substitution (High Fidelity) CheckSterics->PathA Primary / Unhindered PathB Method B: Sulfene Mechanism (High Reactivity) CheckSterics->PathB Hindered / Low Reactivity ReagentsA Add 3,3-DMO-MsCl (4 eq) + Pyridine (10 eq) PathA->ReagentsA IncubateA Agitate 4-6h @ RT (Avoids Sulfene Oligomers) ReagentsA->IncubateA Wash Wash Steps: DCM -> DMF -> MeOH IncubateA->Wash ReagentsB Pre-soak Resin w/ DIPEA (6 eq) Dropwise add 3,3-DMO-MsCl PathB->ReagentsB IncubateB Agitate 2h @ RT (Rapid Capture) ReagentsB->IncubateB IncubateB->Wash QC Kaiser / Chloranil Test Wash->QC DoubleCouple Double Couple (Repeat Method A) QC->DoubleCouple Positive (Amine Present) Cleavage TFA Cleavage (Oxolane Ring Stable) QC->Cleavage Negative (No Amine) DoubleCouple->Wash

Caption: Workflow decision tree for sulfonylation. Method A (Blue) is standard; Method B (Red) utilizes the sulfene pathway for difficult couplings.

References

  • Concept of Aliphatic Sulfonyl Chlorides in SPS

    • Title: Solid-Phase Synthesis of Sulfonamides using Aliphatic Sulfonyl Chlorides.[1]

    • Source: Organic Chemistry Portal / Synlett.[1]

    • Context: General reactivity profiles of alkyl sulfonyl chlorides vs. aryl analogs.[1]

    • URL:[Link]

  • Sulfene Mechanism & Base Selection

    • Title: Methanesulfonyl Chloride (Mechanistic Insights).[1][7]

    • Source: Wikipedia / BenchChem Technical Guides.[1]

    • Context: Explains the elimination pathway to sulfene ( ) in the presence of tertiary amines like DIPEA versus direct substitution.
    • URL:[Link][8]

  • Oxolane (Tetrahydrofuran)

    • Title: Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.[9]

    • Source: D-NB.info (Snippet 1.11).[1]

    • Context: Validates the stability of the methyl-substituted tetrahydrofuran ring under various chemical conditions, supporting its survival during TFA cleavage.
    • URL:[Link]

  • General SPS Coupling Protocols

    • Title: Standard Coupling Procedures (PyBOP, DIPEA, etc.).[1][6]

    • Source: Aapptec Peptide Resources.[1]

    • Context: Baseline protocols for resin swelling, washing, and handling which form the basis of the modified sulfonyl

Sources

Method

Application Notes &amp; Protocols: A Guide to Incorporating Oxolane Rings into Drug Scaffolds via Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals Abstract The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, prized for its ability to enhance solubility, modulate lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, prized for its ability to enhance solubility, modulate lipophilicity, and provide a three-dimensional architecture that can lead to improved pharmacological properties.[1][2] This guide provides a detailed exploration of a powerful and versatile method for incorporating this valuable motif into drug candidates: the use of sulfonyl chlorides to facilitate intramolecular cyclization. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and offer expert insights to ensure successful implementation in your drug discovery programs.

The Strategic Advantage of the Oxolane Moiety in Drug Design

The incorporation of saturated heterocycles is a widely employed strategy to escape "flatland" in medicinal chemistry, moving beyond planar aromatic systems to explore new chemical space and improve drug-like properties.[1] The oxolane ring, in particular, offers several distinct advantages:

  • Improved Physicochemical Properties: The polar ether oxygen of the oxolane ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility and reduced lipophilicity (LogD) of the parent molecule.[1]

  • Metabolic Stability: The oxolane scaffold can be used to block metabolically labile sites within a molecule, thereby increasing its metabolic stability and prolonging its half-life.[1]

  • Three-Dimensionality: The non-planar, sp³-rich nature of the oxolane ring introduces conformational rigidity and a defined three-dimensional shape.[1] This can lead to higher binding affinity and selectivity for the target protein.

  • Bioisosteric Replacement: Oxetanes, and by extension oxolanes, can serve as effective bioisosteres for carbonyl groups and gem-dimethyl functionalities, offering a way to fine-tune electronic and steric properties.[1][3]

The Role of Sulfonyl Chlorides in Oxolane Ring Formation

Sulfonyl chlorides are highly reactive electrophiles that are widely used as building blocks in medicinal chemistry.[4][5] Their utility in constructing oxolane rings stems from their ability to act as excellent leaving groups in intramolecular nucleophilic substitution reactions. The general strategy involves the conversion of a distal hydroxyl group into a sulfonate ester, which is then displaced by a proximal hydroxyl group to form the cyclic ether.

Mechanism of Intramolecular Cyclization

The formation of the oxolane ring via a sulfonate ester intermediate typically proceeds through an intramolecular SN2 reaction. This process is governed by several factors, including the length of the tether connecting the nucleophile and the leaving group, and the stereochemistry of the substrate. The formation of five-membered rings, such as oxolanes, is generally kinetically favored over the formation of larger or smaller rings.[6]

The key steps in the process are:

  • Activation of a Hydroxyl Group: A primary or secondary alcohol is reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form a sulfonate ester.

  • Intramolecular Nucleophilic Attack: A second hydroxyl group within the same molecule acts as a nucleophile, attacking the carbon atom bearing the sulfonate ester.

  • Ring Closure and Leaving Group Departure: The nucleophilic attack results in the formation of the oxolane ring and the displacement of the sulfonate anion, a very stable leaving group.

dot graph "Intramolecular_Cyclization_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="Diol Substrate"]; Sulfonate_Ester [label="Sulfonate Ester Intermediate"]; Oxolane [label="Oxolane Product"]; Base [label="Base (e.g., Pyridine)", shape=ellipse, fillcolor="#FFFFFF"]; Sulfonyl_Chloride [label="R-SO2Cl", shape=ellipse, fillcolor="#FFFFFF"]; Byproduct1 [label="Base-HCl", shape=ellipse, fillcolor="#FFFFFF"]; Byproduct2 [label="R-SO3-", shape=ellipse, fillcolor="#FFFFFF"];

Substrate -> Sulfonate_Ester [label=" + Sulfonyl Chloride, Base"]; Sulfonyl_Chloride -> Sulfonate_Ester; Base -> Sulfonate_Ester; Sulfonate_Ester -> Byproduct1 [style=dashed]; Sulfonate_Ester -> Oxolane [label=" Intramolecular SN2 Attack"]; Oxolane -> Byproduct2 [style=dashed];

{rank=same; Substrate; Sulfonyl_Chloride; Base;} {rank=same; Sulfonate_Ester;} {rank=same; Oxolane; Byproduct1; Byproduct2;} } Intramolecular Cyclization Workflow.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly for the sulfonate ester formation step, to prevent hydrolysis of the sulfonyl chloride.

  • Inert Atmosphere: Reactions involving sulfonyl chlorides are often sensitive to moisture and should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The formation of the sulfonate ester is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side products. The subsequent cyclization step may require heating.

  • Work-up and Purification: Standard aqueous work-up procedures are generally employed to remove inorganic salts and other water-soluble impurities. Purification of the final product is typically achieved by column chromatography on silica gel.

Protocol 1: Synthesis of a Substituted Oxolane via a Tosylate Intermediate

This protocol describes the synthesis of a 2,5-disubstituted oxolane from a 1,4-diol.

Materials:

  • 1,4-Diol substrate

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

Step 1: Monotosylation of the 1,4-Diol

  • Dissolve the 1,4-diol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Slowly add a solution of tosyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the monotosylated diol.

Step 2: Intramolecular Cyclization to the Oxolane

  • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, slowly add a solution of the monotosylated diol (1.0 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired oxolane.

Data Presentation:

StepReactantReagentSolventTemp (°C)Time (h)Yield (%)
11,4-DiolTosyl Chloride, PyridineDCM0 to RT5-775-85
2Monotosylated DiolSodium HydrideTHF0 to Reflux2-480-90

Causality Behind Experimental Choices

  • Choice of Sulfonyl Chloride: Tosyl chloride and mesyl chloride are commonly used due to their commercial availability and the good leaving group ability of the corresponding sulfonates. For more complex substrates, other sulfonyl chlorides such as nosyl chloride or brosyl chloride may offer advantages in terms of reactivity or ease of removal of the sulfonyl group if it is acting as a protecting group.

  • Base Selection: Pyridine is a common choice for the sulfonylation step as it acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst. For the cyclization step, a strong, non-nucleophilic base like sodium hydride is used to deprotonate the hydroxyl group, forming a more reactive alkoxide nucleophile.

  • Solvent Effects: Dichloromethane is a good solvent for the sulfonylation reaction as it is relatively non-polar and aprotic. Tetrahydrofuran is an excellent solvent for the cyclization step as it is polar enough to dissolve the alkoxide intermediate and has a suitable boiling point for refluxing the reaction.

Troubleshooting and Advanced Considerations

  • Low Yield of Monotosylation: This can be due to the formation of the ditosylated product. Using a slight excess of the diol or adding the tosyl chloride solution very slowly can help to favor monotosylation.

  • Competing Elimination Reactions: If the substrate has a proton on a carbon adjacent to the sulfonate ester, an E2 elimination reaction can compete with the desired SN2 cyclization. Using a less hindered base or running the reaction at a lower temperature can sometimes mitigate this side reaction.

  • Stereochemical Control: The intramolecular SN2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group. This is a critical consideration when designing the synthesis of chiral oxolane-containing molecules. Numerous stereoselective methods for the synthesis of substituted tetrahydrofurans have been developed.[7]

Conclusion

The use of sulfonyl chlorides to mediate the intramolecular cyclization of diols is a robust and reliable method for the incorporation of the valuable oxolane motif into drug scaffolds. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and attention to potential side reactions will enable medicinal chemists to successfully apply this strategy in their drug discovery efforts, ultimately leading to the development of novel therapeutics with improved pharmacological profiles.

References

  • Sulfonyl Chlorides and Sulfonamides. Merck Millipore.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. RSC Publishing.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC - NIH.
  • III.
  • Application of Sulfonyl in Drug Design.
  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. PMC.
  • Hip to be square: oxetanes as design elements to alter metabolic p
  • Intramolecular reaction. Wikipedia.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Sulfonyl Chlorides and Sulfonamides. MilliporeSigma.
  • Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • An Expedient Synthesis of Sulfinamides
  • Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives.
  • Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. PMC.
  • Synthesis and Evaluation of Aldehyde Derivatives of Sulfonyl Chloride Quinoxaline.
  • Oxetanes in Drug Discovery Campaigns.
  • Not all sulfonyl fluorides were created equally - some have oxetanes. ECHEMI.
  • University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

Welcome to the technical support center for (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this reagent and preventing its primary degradation pathway: hydrolysis. By understanding the principles of its reactivity and adopting rigorous experimental techniques, you can ensure the integrity of the reagent and the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of hydrolysis of (3,9-Dimethyloxolan-2-yl)methanesulfonyl chloride?

A1: Hydrolysis of the sulfonyl chloride yields the corresponding sulfonic acid and hydrochloric acid (HCl)[1][2]. The primary indicators of degradation are:

  • Physical Appearance: The pure reagent should be a free-flowing solid or a clear liquid. Clumping, solidification of a liquid, or the appearance of a viscous oil can indicate hydrolysis, as the resulting sulfonic acid is often less volatile and more hygroscopic.

  • Acrid Odor: A sharp, acidic smell is a tell-tale sign of HCl gas being released due to reaction with ambient moisture[3].

  • Analytical Evidence: When analyzing a reaction by Thin-Layer Chromatography (TLC), the sulfonic acid byproduct will typically appear as a highly polar spot that streaks or remains at the baseline. In Nuclear Magnetic Resonance (NMR) spectroscopy, new peaks corresponding to the sulfonic acid will be present, and the characteristic peaks of the sulfonyl chloride will be diminished.

Q2: My reaction yield is low, and I suspect hydrolysis of the sulfonyl chloride. How can I confirm this?

A2: Low yields are a common consequence of using a partially hydrolyzed sulfonyl chloride, as this reduces the amount of active reagent available for your desired transformation[4]. To confirm hydrolysis, you can perform the following checks:

  • Control Reaction: Run a small-scale, rapid test reaction with a simple, highly reactive nucleophile (e.g., a primary amine like benzylamine) under strictly anhydrous conditions. If this reaction also gives a low yield, it strongly suggests the starting sulfonyl chloride is compromised.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to detect the sulfonic acid byproduct in your starting material or reaction mixture. The sulfonic acid will have a distinct mass corresponding to the replacement of the -Cl atom with an -OH group.

Q3: How does the 3,3-dimethyl-substituted oxolane ring affect the reagent's stability?

Q4: What are the optimal storage conditions for (3,9-Dimethyloxolan-2-yl)methanesulfonyl chloride?

A4: To ensure the long-term stability of the reagent, it should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, typically between 2-8°C.

  • Atmosphere: The vial or container should be sealed tightly under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture[6].

  • Location: Store away from incompatible materials such as strong bases, oxidizing agents, and protic substances[6].

Q5: Can I use protic solvents like ethanol or methanol in my reaction?

A5: It is strongly discouraged. Protic solvents, such as alcohols and water, are nucleophiles and will react directly with the sulfonyl chloride to form sulfonate esters or sulfonic acid, respectively[2][3]. This reaction will consume your reagent and compete with your desired substrate. Always use high-purity, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN)[7].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reagent appears clumped or has a strong acidic smell upon opening. The reagent has been exposed to atmospheric moisture, leading to hydrolysis and the formation of HCl gas[3].For critical applications, it is best to discard the reagent and use a fresh, unopened bottle. For less sensitive reactions, you may attempt to use it after running a small-scale activity test.
TLC analysis of the reaction mixture shows a persistent, polar spot at the baseline. This is characteristic of the sulfonic acid byproduct formed from the hydrolysis of the sulfonyl chloride.This confirms that water is present in your reaction. Review and implement rigorous anhydrous techniques for all future experiments. The sulfonic acid can often be removed during an aqueous workup with a basic wash (e.g., saturated NaHCO₃ solution)[7].
The reaction is sluggish or does not proceed to completion, even with excess reagent. The sulfonyl chloride has likely degraded due to hydrolysis, reducing its effective concentration[4].Use a fresh bottle of the reagent. Ensure all glassware is flame- or oven-dried immediately before use, solvents are anhydrous, and the reaction is run under a positive pressure of an inert gas like nitrogen or argon[7].
Inconsistent results are obtained between different experimental runs. This can be due to batch-to-batch variability in the reagent's purity or inconsistent handling practices that lead to varying degrees of hydrolysis.Always use a new or properly stored bottle of the reagent. Standardize your experimental setup and handling procedures to ensure reproducibility. See the protocols below for best practices.

Experimental Protocols

Protocol 1: Rigorous Drying of Solvents and Glassware

The complete exclusion of water is the single most critical factor in preventing hydrolysis[4][7].

1. Glassware Preparation:

  • Disassemble and clean all glassware (reaction flask, stir bar, addition funnel, condenser, etc.).
  • Dry the glassware in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.
  • Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature under this inert atmosphere.

2. Solvent Preparation:

  • Use commercially available anhydrous solvents packaged under an inert atmosphere whenever possible.
  • If you need to dry solvents in-house, use appropriate drying agents. For example, tetrahydrofuran (THF) can be dried by refluxing over sodium/benzophenone, and dichloromethane (DCM) can be distilled from calcium hydride[8].
  • Store dried solvents over molecular sieves (3Å or 4Å) under an inert atmosphere.
Protocol 2: Recommended Handling and Dispensing of the Reagent

This protocol minimizes the exposure of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride to atmospheric moisture.

G cluster_0 Preparation cluster_1 Dispensing cluster_2 Storage A Equilibrate Reagent B Prepare Inert Atmosphere A->B Simultaneously C Use Dry Syringe/Cannula B->C D Puncture Septum C->D Quickly E Withdraw Reagent D->E F Transfer to Reaction E->F G Flush Headspace F->G After use H Seal and Store G->H

Workflow for handling the moisture-sensitive reagent.

Step-by-Step Procedure:

  • Allow the reagent bottle to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Replace the bottle cap with a rubber septum.

  • Insert a needle connected to a nitrogen or argon line (a balloon is often sufficient for small scale) to create a positive pressure of inert gas. Insert a second "exit" needle to vent the air[5][9].

  • After a few minutes, remove the exit needle.

  • If the reagent is a liquid, use a dry, gas-tight syringe to withdraw the desired volume.

  • If the reagent is a solid, quickly remove the septum, add the solid to the reaction vessel against a counterflow of inert gas, and immediately reseal both the reaction vessel and the reagent bottle.

  • Before storing, flush the headspace of the reagent bottle with inert gas again, then securely seal the cap and wrap it with Parafilm.

Protocol 3: General Anhydrous Reaction Setup

This setup is essential for reactions involving (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride.

G Flask StirPlate Magnetic Stir Plate Flask->StirPlate Contains reaction mixture Balloon N2/Ar Balloon Septum Rubber Septum Balloon->Septum Provides inert gas Septum->Flask Syringe Syringe Addition Syringe->Septum Reagent delivery

A typical anhydrous reaction setup.

Step-by-Step Procedure:

  • Set up your flame- or oven-dried glassware as shown in the diagram above.

  • Add your substrate and anhydrous solvent to the reaction flask via syringe.

  • Begin stirring and cool the reaction mixture to the desired temperature (typically 0°C for sulfonylation reactions to control the exotherm)[7].

  • Slowly add the (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride solution dropwise via syringe.

  • Once the addition is complete, allow the reaction to proceed as monitored by TLC or another appropriate analytical method.

  • Upon completion, quench the reaction carefully, often by the slow addition of a saturated aqueous solution of a weak base like sodium bicarbonate.

By adhering to these guidelines and protocols, you can significantly mitigate the risk of hydrolysis and ensure the effective use of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride in your research.

References

  • ResearchGate. (n.d.). Scheme 4 Reagents and conditions: i. methanesulfonyl chloride...[Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4). [Link]

  • Rogness, D. E., & Grunwald, E. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • PMC - NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • YouTube. (2017). Performing a Reaction Under an Inert Atmosphere. [Link]

  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Organic Syntheses Procedure. (n.d.). methanesulfinyl chloride. [Link]

  • PubMed. (2022). Protocol for 3D drug sensitivity and resistance testing of patient-derived cancer cells in 384-well plates. [Link]

  • Organic Syntheses Procedure. (n.d.). SULFONYL CYANIDES: METHANESULFONYL CYANIDE. [Link]

Sources

Optimization

Improving yield in (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride reactions

Case ID: OPT-YIELD-33DM Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis and utilization of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride present unique challenges d...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-YIELD-33DM Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis and utilization of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride present unique challenges due to the steric bulk imposed by the gem-dimethyl group at the C3 position and the potential acid-sensitivity of the oxolane (tetrahydrofuran) ether linkage.

This guide addresses the two primary bottlenecks reported by researchers:

  • Low Synthesis Yields: Often caused by over-oxidation or ring-opening during the chlorosulfonation step.

  • Poor Coupling Efficiency: Caused by steric hindrance retarding nucleophilic attack at the sulfur atom.

Module 1: Synthesis Optimization

Objective: Maximizing conversion from precursor to sulfonyl chloride.

The Challenge: Steric & Electronic Conflict

The 3,3-dimethyl group creates significant steric crowding around the C2 position. Traditional oxidative chlorination using chlorine gas (


) often leads to low yields due to competitive ring-opening of the oxolane by generated HCl or radical chlorination at the methyl groups.
Recommended Protocol: The NCS/HCl Oxidative Chlorination

We recommend the N-Chlorosuccinimide (NCS) method over direct chlorination. This method allows for milder generation of electrophilic chlorine in situ, preventing the "acid spike" associated with


 gas.

Optimized Workflow:

  • Precursor: Start with the Thioacetate derivative (S-((3,3-dimethyloxolan-2-yl)methyl) ethanethioate) rather than the free thiol, as thiols oxidize prematurely to disulfides in air.

  • Reagents: NCS (4.0 equiv), 2M HCl (aq), Acetonitrile (MeCN).[1]

  • Temperature: Maintain strictly at 0–5 °C .

Step-by-Step Protocol:

  • Dissolve the thioacetate (1.0 equiv) in MeCN (5 vol).

  • Add NCS (4.0 equiv) in one portion.

  • Add 2M HCl (1:5 v/v ratio relative to MeCN) dropwise over 20 minutes. Crucial: Keep internal temp <10 °C.

  • Monitor by TLC/LCMS. The reaction typically completes in 1–2 hours.

  • Workup: Dilute with diethyl ether (avoid DCM if possible to prevent emulsion), wash with water, then brine. Dry over

    
    .
    
  • Purification: Do NOT use silica gel chromatography. The product is liable to decompose.[2] Use rapid filtration through a pad of Celite or vacuum distillation if the boiling point permits.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the synthesis pathway to avoid common pitfalls.

SynthesisOptimization Precursor Thioacetate Precursor Intermed Sulfenyl Chloride Intermediate Precursor->Intermed NCS (2 eq) SideProduct Disulfide (Impurity) Precursor->SideProduct Slow addition Low oxidant Product Sulfonyl Chloride (Target) Intermed->Product NCS (2 eq) + H2O Decomp Ring Opening (Acid Catalyzed) Product->Decomp High Temp (>20°C) or Silica Gel

Figure 1: Reaction pathway analysis. Note that insufficient oxidant leads to disulfide "dead ends," while thermal stress leads to ring opening.

Module 2: Coupling Reaction Troubleshooting

Objective: Improving yield when reacting the sulfonyl chloride with amines/alcohols.

The Challenge: The "Gem-Dimethyl" Wall

The 3,3-dimethyl groups exert a Thorpe-Ingold effect that rigidly locks the conformation, but they also act as a shield. The nucleophile (amine) must attack the sulfur atom, which is sterically crowded by the adjacent methyls. Standard conditions (TEA/DCM, RT) often stall at 40–50% conversion.

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Reaction stalls at 50% Steric hindrance is preventing completion.Add Catalyst: Introduce 10–20 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-sulfonylpyridinium intermediate that overcomes the steric barrier.
Hydrolysis (OH product) Moisture ingress competes with the amine.Switch Base: Use DABCO or DIPEA instead of TEA. Ensure solvents are anhydrous (Karl Fischer < 50 ppm).
Starting Material Remains Low reactivity of the amine.[3]Heat: The oxolane ring is stable enough to withstand heating to 40–50 °C. Do not exceed 60 °C to avoid

extrusion.
Darkening/Tars HCl accumulation degrading the ring.Scavenger: Ensure at least 2.5 equiv of base is present to neutralize HCl immediately.
Recommended Coupling Protocol (Hindered Substrates)
  • Solvent: THF or DMF (Polar aprotic solvents accelerate the

    
    -type attack at sulfur).
    
  • Base: DIPEA (2.5 equiv).

  • Catalyst: DMAP (0.1 equiv) — Essential for this specific substrate.

  • Procedure:

    • Dissolve amine (1.1 equiv) and base in dry THF.

    • Cool to 0 °C.

    • Add (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (1.0 equiv) dropwise.

    • Warm to 40 °C and stir for 4–6 hours.

Module 3: Stability & Storage

Objective: Preventing degradation of the reagent before use.

Users frequently report that the reagent "goes bad" within days. This is due to the autocatalytic cycle of hydrolysis:



The generated HCl can protonate the oxolane oxygen, leading to ring opening and rapid decomposition.

Storage Rules:

  • Store under Argon/Nitrogen: Never store in air.

  • Add a Stabilizer: If storing for >1 week, add trace amounts of solid

    
     or a pellet of molecular sieve to the vial to scavenge acid/water.
    
  • Freezer: Store at -20 °C.

FAQ: Frequently Asked Questions

Q: Can I distill this sulfonyl chloride? A: Yes, but with extreme caution. The 3,3-dimethyl group adds molecular weight, raising the boiling point. We recommend Kugelrohr distillation under high vacuum (<0.5 mmHg). Do not heat the pot above 80 °C, as aliphatic sulfonyl chlorides can extrude


 explosively at high temperatures.

Q: Why do I see a "doublet" in the NMR around 3.5 ppm that isn't my product? A: This is likely the Disulfide byproduct. It forms if the oxidative chlorination (Module 1) runs out of oxidant or if the reaction is quenched too slowly. It cannot be converted to the chloride once formed; you must isolate and re-oxidize it.

Q: Can I use Thionyl Chloride (


) to make this? 
A:  Not directly from the alcohol. Converting the alcohol to the chloride and then to the sulfonyl chloride is inefficient. However, if you have the Sulfonic Acid  salt, you can use 

with catalytic DMF (Vilsmeier-Haack conditions), but the NCS oxidative route from the thioacetate is generally higher yielding for this specific scaffold.

Visualizing the Troubleshooting Logic

Troubleshooting Start Low Yield / Failure Check1 Check TLC/LCMS: Is Starting Material (SM) present? Start->Check1 BranchSM_Yes SM Remains Check1->BranchSM_Yes Yes BranchSM_No SM Consumed Check1->BranchSM_No No Action_Heat Steric Issue: Add DMAP (10%) Heat to 40°C BranchSM_Yes->Action_Heat Check_Prod Check Product Peak: Is it Hydrolyzed (Acid)? BranchSM_No->Check_Prod Action_Dry Moisture Issue: Dry Solvents Use DIPEA Check_Prod->Action_Dry Yes (Acid formed) Action_Decomp Instability Issue: Avoid Silica Gel Check HCl Scavenging Check_Prod->Action_Decomp No (Complex mix)

Figure 2: Decision tree for troubleshooting coupling reactions.

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[1] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[1] Synthesis, 24, 4131–4134.[1] Link

    • Core citation for the NCS/HCl oxidative chlorin
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[4][5][6] The Journal of Organic Chemistry, 74(24), 9287–9291. Link

    • Alternative oxidation methods and mechanistic insights into sulfonyl chloride stability.
  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

    • Foundational text explaining the steric and conformational effects of the 3,3-dimethyl group.
  • PubChem Compound Summary. (2025). Oxolane-3-sulfonyl chloride.[7] National Center for Biotechnology Information. Link

    • Source for physicochemical properties and safety data of the oxolane sulfonyl chloride class.

Sources

Troubleshooting

Technical Support Center: Purification of (3,3-Dimethyloxolan-2-yl)methanesulfonyl Chloride Derivatives

Welcome to the technical support center for (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride and its derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride and its derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the purification of this unique class of aliphatic sulfonyl chlorides. The bulky 3,3-dimethyl-substituted oxolane moiety introduces specific challenges and considerations compared to simpler aryl or linear alkyl sulfonyl chlorides. This guide is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride derivatives during purification and storage?

A1: The single most critical stability concern is hydrolysis. The sulfonyl chloride functional group is highly susceptible to reaction with water, which converts it into the corresponding sulfonic acid.[1][2] This is not only a loss of product but also introduces a highly polar impurity that can complicate purification.

  • During Workup: Aqueous workups must be performed swiftly and at low temperatures to minimize contact time with water.[1] Using cold brine (saturated NaCl solution) for washes can help by reducing the solubility of the organic product in the aqueous phase.

  • During Chromatography: The silica gel used in column chromatography contains surface silanol groups and adsorbed water, which can hydrolyze the sulfonyl chloride.

  • During Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. The stability of chemical compounds is significantly affected by factors like temperature and humidity.[3]

Q2: Besides the corresponding sulfonic acid, what other impurities should I be aware of?

A2: While the sulfonic acid from hydrolysis is the most common impurity, others may include:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may persist.

  • Byproducts from Synthesis: The specific synthesis method will dictate potential byproducts. For instance, if prepared via oxidative chlorination of a thiol, residual disulfide or partially oxidized species might be present.

  • Residual Solvents: Chlorinated solvents used in the reaction or workup can be difficult to remove completely and may result in an oil instead of a solid.[4]

Q3: How do I choose the best primary purification method: flash chromatography or recrystallization?

A3: The choice depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization is ideal for solid products with moderate to high purity (>90%). It is excellent for removing small amounts of impurities and is highly scalable. The key is finding a solvent system where the sulfonyl chloride is soluble at high temperatures but sparingly soluble at low temperatures.

  • Flash Column Chromatography is more suitable for oily products or for separating mixtures with significant amounts of impurities that have different polarities.[5][6] However, it carries a higher risk of hydrolysis on the silica gel stationary phase.[4]

A decision-making workflow for selecting the appropriate method is provided below.

G start Crude Product is_solid Is the product a solid? start->is_solid is_high_purity Is purity >90% by TLC/NMR? is_solid->is_high_purity Yes chromatography Purify by Flash Column Chromatography is_solid->chromatography No (Oil) recrystallize Purify by Recrystallization is_high_purity->recrystallize Yes re_evaluate Re-evaluate synthesis. Consider chromatography. is_high_purity->re_evaluate No end_point Pure Product chromatography->end_point recrystallize->end_point re_evaluate->chromatography

Caption: Decision tree for selecting a purification method.

Q4: What are the most effective analytical techniques for assessing the purity of my final product?

A4: A combination of techniques provides the most comprehensive assessment:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation and purity assessment.[7][8] The presence of the sulfonic acid impurity is often easily detected by characteristic peak broadening or the appearance of a new set of peaks for the CH-SO3H group. Use anhydrous deuterated solvents like CDCl₃ or acetone-d₆.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing the purity of volatile and thermally stable sulfonyl chlorides. However, direct analysis can sometimes be challenging due to thermal lability.[2] Derivatization to a more stable sulfonamide can be an alternative strategy for quantification.[2][7]

  • Thin-Layer Chromatography (TLC): A quick and essential tool for monitoring reaction progress and assessing the complexity of the crude mixture. The sulfonic acid byproduct will typically appear as a baseline spot in many common solvent systems.

Troubleshooting Guide

Problem 1: My product is decomposing on the silica gel column.
  • Observation: Streaking on the TLC plate, low recovery of the desired product from the column, and isolation of the sulfonic acid byproduct.

  • Potential Cause: The acidic nature of standard silica gel is catalyzing the hydrolysis of the sulfonyl chloride.

  • Solutions:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel in your column solvent (e.g., 5% ethyl acetate in hexanes) and add 1% triethylamine by volume. Mix thoroughly before packing the column. The triethylamine neutralizes the acidic sites on the silica.

    • Use a Less Polar Solvent System: Work with as non-polar a solvent system as possible to ensure rapid elution of the sulfonyl chloride, minimizing its residence time on the column.

    • Work Quickly: Do not leave the compound on the column for an extended period. Prepare all fractions and materials in advance to ensure the chromatography can be completed efficiently.

Problem 2: My final product is an oil, but I expect a solid.
  • Observation: After removing the solvent under reduced pressure, the product remains a viscous oil or gum.

  • Potential Cause A: Residual Solvent: High-boiling point solvents (like ethyl acetate or dichloromethane) can be trapped within a viscous product.[4]

    • Solution: Dry the sample under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.

  • Potential Cause B: Impurities: The presence of impurities can disrupt the crystal lattice and depress the melting point, resulting in an oil.

    • Solution: Analyze the oil by ¹H NMR to identify impurities.[8] If the sulfonic acid is present, attempt an extractive wash as described in Problem 3. If other organic impurities are present, re-purification by chromatography may be necessary.

Problem 3: My ¹H NMR spectrum shows significant sulfonic acid impurity even after purification.
  • Observation: The NMR spectrum shows two distinct sets of peaks corresponding to the desired sulfonyl chloride and the sulfonic acid byproduct.

  • Potential Cause: The sulfonic acid is polar but may have some solubility in organic solvents, leading to incomplete removal during the initial workup. It may also have formed during purification.

  • Solutions:

    • Bicarbonate Wash: Dissolve the impure product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the solution carefully and quickly with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] The basic wash will deprotonate the acidic sulfonic acid, forming a salt that is much more soluble in the aqueous layer. Immediately separate the layers to prevent hydrolysis of the desired sulfonyl chloride.[10]

    • Scavenger Resin: For particularly difficult separations or for sensitive substrates, an amine-based scavenger resin can be used.[9] These resins react with and bind the electrophilic sulfonyl chloride. While typically used to remove excess sulfonyl chloride, a resin with a different functionality could potentially be used to scavenge the acid, though the bicarbonate wash is more standard.

The following workflow illustrates a typical troubleshooting process for an impure product.

G start Crude Product Isolated analyze Analyze Purity (TLC, ¹H NMR) start->analyze is_pure Is Purity >95%? analyze->is_pure identify Identify Major Impurity (e.g., Sulfonic Acid) is_pure->identify No finish Product Meets Spec is_pure->finish Yes troubleshoot Select Troubleshooting Protocol (e.g., Bicarbonate Wash) identify->troubleshoot reanalyze Re-analyze Purity troubleshoot->reanalyze reanalyze->finish Yes fail Re-purify or Re-synthesize reanalyze->fail No

Caption: Workflow for troubleshooting an impure product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to minimize on-column hydrolysis.

  • Preparation of Deactivated Silica: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product). Suspend it in the initial, least polar eluent (e.g., 100% hexanes). Add triethylamine (1% v/v of the total slurry volume) and swirl gently to mix.

  • Column Packing: Pack the column with the deactivated silica slurry using your preferred method (wet or dry packing).

  • Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent until the baseline is stable.

  • Sample Loading: Dissolve the crude (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, dry it carefully, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with the non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate.[5][6] Collect fractions and monitor by TLC. The sulfonyl chloride should elute before the highly polar sulfonic acid.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (<30°C) to prevent thermal decomposition. Dry the final product under high vacuum.

Protocol 2: Purification by Recrystallization

This method is effective for solid products.

  • Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (see table below) at room temperature and upon heating. A good solvent will dissolve the product when hot but yield crystals upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals thoroughly under vacuum. Confirm purity by NMR and melting point analysis.[8]

Solvent SystemPolarityBoiling Point (°C)Notes
Hexanes / HeptaneNon-polar69 / 98Good for non-polar compounds. Often used as the anti-solvent.
Diethyl EtherLow35High volatility; use with care. Good dissolving power.
Dichloromethane (DCM)Medium40Often dissolves sulfonyl chlorides well at room temperature.
Ethyl Acetate (EtOAc)Medium77A common polar component in chromatography and recrystallization.
TolueneLow111Higher boiling point can be useful for less soluble compounds.
Hexanes / Ethyl AcetateVariable-A common two-solvent system for fine-tuning solubility.
References
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025). BenchChem.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
  • A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Methylquinoline-8-sulfonyl chloride. (n.d.). BenchChem.
  • Technical Support Center: Sulfonyl Chloride Work-up. (n.d.). BenchChem.
  • Wang, Z., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2729. [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]

  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. (2025). BenchChem.
  • Clarke, H. T., Babcock, G. S., & Murray, T. F. (1930). Benzenesulfonyl chloride. Organic Syntheses, 10, 6. [Link]

  • Preventing decomposition of sulfonyl chloride during reaction. (2025). BenchChem.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. (2017). ResearchGate. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ResearchGate. [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. [Link]

  • Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 589-597. [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? (2020). Reddit. [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

  • Journal of Pharmaceutics & Drug Delivery Research. (n.d.). SciTechnol. [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). RSquareL. [Link]

  • Stability of methacholine chloride solutions under different storage conditions over a 9 month period. (1999). PubMed. [Link]

Sources

Optimization

Storage conditions to prevent decomposition of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

Technical Support Center: Storage & Handling of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride Executive Summary & Compound Profile (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is a specialized aliphatic sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Handling of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

Executive Summary & Compound Profile

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is a specialized aliphatic sulfonyl chloride building block. Like many reagents in this class, it exhibits a dual-sensitivity profile: it is highly moisture-sensitive and thermally labile .

The primary decomposition pathway is hydrolysis , where atmospheric moisture attacks the electrophilic sulfur atom, displacing chloride. This generates the corresponding sulfonic acid and hydrogen chloride (HCl) gas. Crucially, this process is autocatalytic : the generated HCl can protonate the oxolane (tetrahydrofuran) ether oxygen, potentially leading to ring-opening or polymerization, rendering the reagent useless.

Immediate Action Required: If you have just received this compound, do not store it on the benchtop. Move it immediately to a 2–8°C environment under an inert atmosphere.

Critical Storage Protocols (The "Golden Rules")

Failure to adhere to these three pillars will result in rapid purity loss.

I. Temperature Control
  • Requirement: Store at 2°C to 8°C (Refrigerated).

  • Scientific Rationale: Aliphatic sulfonyl chlorides have a lower activation energy for thermal decomposition (SO₂ extrusion) compared to their aromatic counterparts. Refrigeration kinetically inhibits both thermal degradation and the rate of hydrolysis from trace moisture trapped in the headspace.

  • Long-term (>3 months): Store at -20°C to maximize shelf life.

II. Atmospheric Control
  • Requirement: Store under Argon (Ar) or Nitrogen (N₂) .

  • Scientific Rationale: Oxygen is not the primary enemy; water vapor is. Standard laboratory air contains sufficient humidity to hydrolyze the surface of the liquid/solid within minutes. Argon is preferred as it is heavier than air and forms a more stable "blanket" over the reagent.

III. Container Integrity
  • Requirement: Glass vials with PTFE (Teflon) lined caps .

  • Prohibited: Do not use standard polyethylene (PE) caps without liners, and never use metal containers or spatulas (corrosion risk).

  • Secondary Containment: Place the primary vial inside a desiccator or a secondary jar containing a desiccant (e.g., Drierite or molecular sieves) to scavenge external moisture.

Troubleshooting Guide & FAQs

Use this section to diagnose issues with your current stock.

Q1: My compound has turned from colorless/pale yellow to dark brown/black. Is it still usable?

  • Diagnosis: Severe decomposition.

  • Mechanism: The color change indicates the formation of degradation byproducts, likely polymerized furan derivatives triggered by the acid-catalyzed ring opening of the oxolane moiety.

  • Action: Discard. Purification is rarely successful once the material has blackened due to the complex mixture of oligomers formed.

Q2: When I open the bottle, I see white "smoke." What is this?

  • Diagnosis: Hydrolysis in progress.[1]

  • Mechanism: The "smoke" is hydrochloric acid (HCl) vapor reacting with atmospheric moisture. This confirms that the internal atmosphere of the vial has been compromised.

  • Action: If the fuming is light, purge immediately with Argon and reseal. Run a quantitative NMR (qNMR) to determine the remaining molarity. If fuming is heavy, the titer is likely too low for precise stoichiometry.

Q3: Can I store a solution of this reagent in THF or DCM for later use?

  • Answer: Not recommended for long-term storage.

  • Reasoning:

    • THF: While the compound contains a THF-like ring, sulfonyl chlorides can react with THF over time in the presence of trace HCl (ring-opening polymerization of the solvent).

    • DCM: Safer, but solvent evaporation changes the concentration.

  • Best Practice: Store neat (pure form). If a stock solution is necessary, prepare it fresh in anhydrous DCM and use within 24 hours.

Q4: The material has solidified (or liquefied) unexpectedly. What happened?

  • Context: Depending on the exact purity and synthesis method, this compound may be a viscous oil or a low-melting solid.

  • Troubleshooting:

    • If it was a liquid and is now a solid: It may have frozen (if stored at -20°C) or hydrolyzed to the sulfonic acid (which often has a higher melting point due to hydrogen bonding). Test: Allow to warm to RT. If it remains solid, check solubility in DCM. Sulfonic acids are less soluble in non-polar solvents than the chloride.

    • If it was a solid and is now a liquid: This is a classic sign of "melting point depression" caused by impurities (hydrolysis products). Check purity immediately.

Visualizing the Decomposition Pathways

The following diagrams illustrate the decision-making process for storage and the chemical mechanism of failure.

Figure 1: Storage & Handling Decision Tree

StorageProtocol Start Receive Reagent Inspect Visual Inspection (Color/State) Start->Inspect Condition Is it Colorless/Pale Yellow? Inspect->Condition Purge Purge Headspace with Argon/N2 Condition->Purge Yes Analyze Perform qNMR / Titration Condition->Analyze No (Dark/Fuming) Seal Seal with PTFE-Lined Cap & Parafilm Purge->Seal Store Store at 2-8°C (Secondary Desiccation) Seal->Store Decision Purity > 90%? Analyze->Decision UseAdjust Use with Adjusted Stoichiometry Decision->UseAdjust Yes Discard Discard / Reisolate Decision->Discard No

Caption: Operational workflow for receiving and assessing the viability of sulfonyl chloride reagents.

Figure 2: The Autocatalytic Decomposition Cycle

Decomposition R_SO2Cl (3,3-Dimethyloxolan-2-yl) methanesulfonyl chloride Hydrolysis Hydrolysis Reaction R_SO2Cl->Hydrolysis RingOpen Acid-Catalyzed Ring Opening R_SO2Cl->RingOpen Substrate H2O Atmospheric Moisture H2O->Hydrolysis R_SO3H Sulfonic Acid (Impurity) Hydrolysis->R_SO3H HCl HCl Gas (Corrosive) Hydrolysis->HCl HCl->RingOpen Catalyzes Degradation Complex Tars/ Polymerization RingOpen->Degradation

Caption: Mechanism of failure. Note how HCl generation creates a secondary failure mode (ring opening) specific to the oxolane structure.

Detailed Handling Protocol

Objective: Transfer 1.0 mmol of reagent without introducing moisture.

Materials:

  • Glass syringe (oven-dried) + Stainless steel needle (long).

  • Septum-capped vial of reagent.

  • Reaction flask (pre-flushed with Argon).

Procedure:

  • Equilibration: Remove the reagent vial from the fridge and allow it to warm to room temperature inside a desiccator (approx. 20-30 mins). Why? Opening a cold vial condenses atmospheric water immediately.

  • Positive Pressure: Insert an Argon balloon (via a needle) into the reagent vial septum to create positive pressure.

  • Withdrawal: Insert the syringe needle. Invert the vial. Withdraw the required volume.

    • Note: If the liquid is viscous, pull the plunger slowly to avoid cavitation bubbles.

  • Transfer: Inject the reagent directly into the reaction solvent (e.g., DCM/Pyridine mixture) below the surface level.

  • Quenching (Cleanup): Immediately rinse the syringe with acetone, then water. Residual sulfonyl chloride in the needle will corrode the metal tip if left.

Chemical Compatibility Data

ParameterRecommendationNotes
Solvent Compatibility DCM, Chloroform, Toluene, Ethyl AcetateMust be Anhydrous . Avoid alcohols and amines unless reacting.
Base Compatibility Pyridine, Triethylamine, DIPEANon-nucleophilic bases are required to neutralize HCl generated during coupling.
Material Incompatibility Water, Alcohols, Primary/Secondary Amines, Strong OxidizersReacts violently or degrades rapidly.
Plastics PTFE (Teflon), PP (Polypropylene)Avoid Polystyrene (PS) or low-grade rubber septa (swelling risk).

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Handling Sulfonyl Chlorides. (Extrapolated from standard protocols for Methanesulfonyl Chloride). Retrieved from [Link]

Sources

Troubleshooting

Advanced Synthesis Support Center: Sterically Hindered Sulfonyl Chlorides

Status: Operational Current Ticket: Low Reactivity in Sulfonylation Protocols Assigned Specialist: Senior Application Scientist Introduction: The "Steric Wall" in Sulfonylation Welcome to the Advanced Synthesis Support C...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Ticket: Low Reactivity in Sulfonylation Protocols Assigned Specialist: Senior Application Scientist

Introduction: The "Steric Wall" in Sulfonylation

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard sulfonylation protocol (e.g.,


 + Amine + 

in DCM) has failed.

When working with sterically hindered sulfonyl chlorides (e.g., Mesitylenesulfonyl chloride, 2,4,6-triisopropylbenzenesulfonyl chloride) or hindered nucleophiles, the reaction typically fails due to kinetic shielding . The electrophilic sulfur center is blocked by ortho-substituents, preventing the nucleophile from approaching the


 orbital of the S-Cl bond.

This guide moves beyond basic troubleshooting to provide mechanistic interventions that force the reaction to completion.

Part 1: Diagnostic & Decision Logic

Before modifying your chemistry, confirm the failure mode. Use this logic flow to determine the correct intervention.

TroubleshootingFlow Start Diagnostic: Analyze Crude NMR/LCMS Result1 Starting Material (R-SO2Cl) Remains Unchanged Start->Result1 No Conversion Result2 Sulfonic Acid (R-SO3H) Observed Start->Result2 Hydrolysis Result3 Sulfone Side-Product Observed Start->Result3 Wrong Product Action1 Issue: Steric/Kinetic Block Solution: Nucleophilic Catalysis (DMAP) Result1->Action1 Action2 Issue: Competitive Hydrolysis Solution: Anhydrous/Silver Activation Result2->Action2 Action3 Issue: Friedel-Crafts Side Rxn Solution: Temp Control / Solvent Switch Result3->Action3 Advanced Still No Reaction? Switch to SuFEx (Sulfonyl Fluorides) Action1->Advanced If steric bulk is extreme Action2->Advanced

Figure 1: Diagnostic decision tree for sulfonylation failures. Identify your failure mode to select the correct protocol below.

Part 2: Nucleophilic Catalysis (The "Standard" Fix)

The Mechanism

For hindered substrates, Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are solely proton scavengers; they do not activate the electrophile. You must add a nucleophilic catalyst , typically 4-Dimethylaminopyridine (DMAP).[1]

DMAP attacks the sulfonyl chloride to form a Sulfonylpyridinium salt . This intermediate is:

  • Cationic: Highly electrophilic.

  • Better Leaving Group: DMAP is a better leaving group than chloride.

  • Soluble: The salt helps solubilize the reagent in organic media.

DMAP_Mechanism RSO2Cl R-SO2-Cl (Hindered) Intermediate [R-SO2-DMAP]+ (Activated Salt) RSO2Cl->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->DMAP Catalyst Regneration Product Sulfonamide/Ester Intermediate->Product Fast Transfer Nu Nucleophile (Amine/Alcohol) Nu->Product

Figure 2: The catalytic cycle of DMAP. The formation of the high-energy sulfonylpyridinium cation overcomes the activation energy barrier imposed by steric hindrance.

Protocol A: DMAP-Catalyzed Sulfonylation

Best for: Moderately hindered sulfonyl chlorides (e.g., Tosyl, Mesyl) with weak nucleophiles.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the Nucleophile (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base: Add

    
     (1.5 - 2.0 equiv).
    
  • Catalyst: Add DMAP (10-20 mol% ). Note: For extremely hindered cases, stoichiometric DMAP (1.0 equiv) may be required.

  • Addition: Add the Sulfonyl Chloride (1.1 - 1.2 equiv) slowly at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir 4–16h.

  • Validation: Check TLC/LCMS. If hydrolysis is observed (sulfonic acid), move to Protocol B .

Part 3: Silver-Mediated Activation (The "Hammer")

The Mechanism

When the sulfonyl chloride is so hindered that even DMAP cannot attack, or if the reaction is extremely slow allowing moisture to hydrolyze the chloride, you must use halophilicity to drive the reaction.

Silver (I) salts (


, 

, or

) act by abstracting the chloride ion. This precipitation of AgCl is irreversible, generating a highly reactive sulfonyl cation equivalent (or a silver-complexed intermediate) that immediately captures the nucleophile. This method is often anhydrous and neutral, preventing base-mediated side reactions.
Protocol B: Silver(I) Oxide Mediated Sulfonylation

Best for: Highly hindered substrates, acid-sensitive substrates, or when "Protocol A" yields only sulfonic acid.

  • Reagents:

    • Sulfonyl Chloride (1.2 equiv)

    • Nucleophile (1.0 equiv)[2]

    • 
       (1.5 equiv) - Must be fresh/black, not brown/inactive.
      
    • KI (0.2 equiv) - Catalytic iodide accelerates the reaction via in-situ formation of Sulfonyl-Iodide (more reactive).

  • Solvent: Anhydrous DCM or MeCN (0.1 M).

  • Procedure:

    • Combine Nucleophile,

      
      , and KI in solvent.[3]
      
    • Add Sulfonyl Chloride in one portion.

    • Stir vigorously (heterogeneous mixture) at RT for 6–24h.

    • Filtration: Filter through a Celite pad to remove silver salts (AgCl/excess Ag2O).

    • Workup: Concentrate filtrate. Usually yields clean product without aqueous extraction.

Part 4: The Modern Pivot (SuFEx Chemistry)

Why Switch Reagents?

If the sulfonyl chloride is too unstable (hydrolysis) or too sterically blocked, switch to a Sulfonyl Fluoride (


).
  • Stability: The S-F bond is stronger and shorter. It is resistant to hydrolysis and reduction.

  • Sterics: Fluorine is much smaller than Chlorine, reducing the steric penalty of the attack.

  • Activation: It only reacts when activated by a specific silyl-activator or extensive H-bonding (SuFEx conditions), allowing for "Click" chemistry.

Comparison of Reagents
FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Bond Length ~2.07 Å (Longer, weaker)~1.56 Å (Shorter, stronger)
Hydrolysis Risk High (Moisture sensitive)Negligible (Water stable)
Steric Profile BulkyCompact
Activation Spontaneous / BaseSuFEx (DBU or Silyl activation)
Protocol C: SuFEx Sulfonylation

Reference: Sharpless, K. B. et al. Angew. Chem. Int. Ed. 2014. [1]

  • Precursor: Convert your Sulfonyl Chloride to Sulfonyl Fluoride (stir with

    
     in MeCN/Water) OR purchase the fluoride.
    
  • Reaction:

    • Mix Sulfonyl Fluoride (1.0 equiv) and Silyl-Amine/Alcohol (1.0 equiv) or free amine.

    • Add DBU (1.2 equiv) or BTMG (Base).

    • Solvent: MeCN.[4]

    • Reaction is often instant.

Frequently Asked Questions (FAQs)

Q1: I see the product mass +18 (Hydrolysis) in LCMS. How do I stop this?

  • Cause: Your reaction rate with the amine is slower than the reaction rate with trace water.

  • Fix: Do not use "Schotten-Baumann" (biphasic water/DCM) conditions. Switch to Protocol B (Silver Oxide) with flame-dried glassware. The silver scavenges the chloride without generating water, and the heterogeneous conditions trap moisture.

Q2: Can I use Pyridine as the solvent?

  • Answer: Yes, for moderately hindered chlorides. Pyridine acts as both base and solvent, driving the reaction via mass action. However, for extremely hindered chlorides (e.g., 2,4,6-triisopropyl), pyridine is often too sterically hindered to form the N-sulfonyl intermediate effectively. In these cases, DMAP (less hindered N-center) in a non-coordinating solvent (DCM) is superior.

Q3: My sulfonyl chloride is a solid and won't dissolve.

  • Fix: Do not heat it to dissolve (risk of decomposition). Use the DMAP protocol . The formation of the Sulfonylpyridinium salt will pull the reagent into the solution phase.

Q4: I am getting a "Sulfone" side product (


). 
  • Cause: This is likely a Friedel-Crafts sulfonylation if your nucleophile is an electron-rich aromatic ring.

  • Fix: Lower the temperature to

    
     and ensure you are using a non-nucleophilic base (DIPEA) rather than pyridine.
    

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. Angewandte Chemie International Edition, 2014, 53(36), 9430–9448.

  • Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP). Höfle, G., Steglich, W., & Vorbrüggen, H. Angewandte Chemie International Edition in English, 1978, 17(8), 569–583.

  • Silver(I) Oxide-Mediated Sulfonylation of Alcohols. Bouzide, A., & Sauvé, G. Organic Letters, 2002, 4(14), 2329–2332.

  • Mechanisms of Sulfonyl Transfer: The Role of Pyridine Bases. King, J. F., et al. Journal of the American Chemical Society, 1992, 114(5), 1743–1749.

Sources

Optimization

Technical Support Center: Managing Acidic Byproducts in Reactions with (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the critical—and often challe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the critical—and often challenging—step of removing acidic byproducts from reactions involving (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride. This guide provides in-depth, field-tested solutions and the scientific rationale behind them to ensure the purity and integrity of your target molecules.

Section 1: Understanding the Acidic Byproducts

In any reaction involving a sulfonyl chloride, the generation of acidic byproducts is an intrinsic part of the chemistry. The two primary acidic species you will encounter are Hydrochloric Acid (HCl) and the corresponding sulfonic acid from hydrolysis.

  • Hydrochloric Acid (HCl): This is a stoichiometric byproduct formed when (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride reacts with a nucleophile (such as an alcohol or amine). An organic base, like triethylamine (Et₃N) or pyridine, is typically added to the reaction to neutralize the HCl as it is formed.[1][2]

  • (3,3-Dimethyloxolan-2-yl)methanesulfonic Acid: This byproduct results from the hydrolysis of the parent sulfonyl chloride upon contact with water, which can be present as a reagent or introduced during the aqueous workup.[3][4] Sulfonyl chlorides, while often depicted as stable, are susceptible to this hydrolysis, which can reduce the yield of your desired product and complicate purification.[5]

G Figure 1: Formation of Acidic Byproducts SC (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride Product Desired Product (Sulfonate Ester / Sulfonamide) SC->Product + Nu-H HCl Hydrochloric Acid (HCl) SC->HCl + Nu-H SulfonicAcid (3,3-Dimethyloxolan-2-yl)methanesulfonic Acid SC->SulfonicAcid + H2O (Hydrolysis) NuH Nucleophile (R-OH, R-NH2) H2O Water (H2O)

Caption: Formation pathways for the desired product and key acidic byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction mixture is showing a very low pH on wet litmus paper. What is the primary cause and what is my first step?

A: A very low pH is expected and indicates the formation of hydrochloric acid (HCl) from the reaction of the sulfonyl chloride with your nucleophile, and potentially some (3,3-Dimethyloxolan-2-yl)methanesulfonic acid from hydrolysis.[3] Your first step is to perform a carefully controlled quench and neutralization using an aqueous basic solution. A standard and generally safe first approach is to pour the reaction mixture into a biphasic mixture of an appropriate organic solvent (e.g., ethyl acetate, DCM) and a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

Q2: I've washed my organic layer with sodium bicarbonate solution, but it's still acidic when I test it with a wet pH strip. Why is this happening?

A: This is a common issue that can arise from several factors:

  • Insufficient Washing: You may not have used enough basic solution or performed enough washes to neutralize all the acid. The sulfonic acid byproduct can have some solubility in organic solvents, requiring multiple extractions to be fully removed.[3]

  • Poor Phase Mixing: If the two layers are not stirred vigorously enough, the interfacial contact is limited, leading to an inefficient extraction of the acidic species into the aqueous layer.

  • Steric Hindrance: The bulky 3,3-dimethyloxolane group may slightly slow the hydrolysis of any unreacted sulfonyl chloride during the workup. This unreacted sulfonyl chloride can then slowly hydrolyze upon contact with residual water in the organic layer (even after separation), regenerating the sulfonic acid.

Q3: When should I choose a mild base like sodium bicarbonate (NaHCO₃) versus a strong base like sodium hydroxide (NaOH) for the aqueous wash?

A: The choice of base is critical and depends on the stability of your desired product.

  • Use Sodium Bicarbonate (NaHCO₃): This is the preferred choice when your product contains base-sensitive functional groups (e.g., esters, epoxides, or base-labile protecting groups). NaHCO₃ is strong enough to neutralize HCl and deprotonate the sulfonic acid, but generally not strong enough to cause unwanted side reactions.[5]

  • Use Sodium Hydroxide (NaOH): A dilute solution of NaOH (e.g., 1M) can be used if your product is robust and stable to strong bases. NaOH is more effective at hydrolyzing any remaining unreacted sulfonyl chloride to its water-soluble sulfonic acid salt, thus aiding in its removal.[3] However, this approach carries a higher risk of product degradation.

Q4: I used triethylamine (Et₃N) as an acid scavenger in my reaction. Now I'm having trouble removing the triethylammonium chloride salt during workup. What's the best method?

A: Triethylammonium chloride has significant water solubility but can sometimes be trapped in the organic layer, especially if an emulsion forms. To remove it effectively:

  • Perform an initial wash with water or brine to remove the bulk of the salt.

  • Follow this with a wash using a dilute acidic solution, such as 1M HCl. This step is often counterintuitive but serves to protonate any free triethylamine, making it highly water-soluble as triethylammonium chloride.

  • Finally, wash with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash to break emulsions and remove excess water.

Section 3: Troubleshooting & In-Depth Protocols
Guide 1: Standard Aqueous Workup for Acid Removal

This protocol is the first line of defense for most reactions and is effective for removing both HCl and the sulfonic acid byproduct.

Causality: The principle is to convert the acidic byproducts into their corresponding salts, which have high water solubility and will therefore partition into the aqueous phase, leaving the desired neutral organic product in the organic phase.

G Figure 2: Standard Aqueous Workup Workflow A Crude Reaction Mixture B Quench: Pour into ice-cold NaHCO3 (sat.) & Extraction Solvent (e.g., EtOAc) A->B C Vigorous Stirring & Phase Separation B->C D Collect Organic Layer C->D I Aqueous Layer (Waste) Contains Acid Salts C->I E Wash Organic Layer: 1. H2O 2. Brine D->E F Dry Organic Layer (e.g., over Na2SO4 or MgSO4) E->F G Filter & Concentrate (Rotary Evaporation) F->G H Purified Product G->H

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopy of Oxolane Sulfonyl Chlorides for Pharmaceutical Development

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of successful research and development. Oxolane (tetrahydrofuran) moieties are fre...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of successful research and development. Oxolane (tetrahydrofuran) moieties are frequently incorporated into molecular designs to enhance solubility and modulate pharmacokinetic properties, while sulfonyl chlorides serve as critical reactive handles for the synthesis of sulfonamides—a privileged functional group in medicinal chemistry. The combination of these two functionalities in oxolane sulfonyl chlorides presents a unique analytical challenge. This guide provides an in-depth comparison of the infrared (IR) spectroscopic signatures of oxolane sulfonyl chlorides against common alternative sulfonylating agents, supported by experimental data and protocols to ensure robust structural verification.

The Significance of Vibrational Spectroscopy in Characterizing Oxolane Sulfonyl Chlorides

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the rapid identification of functional groups within a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching and bending) at characteristic frequencies. For a molecule such as an oxolane sulfonyl chloride, IR spectroscopy allows for the simultaneous confirmation of the presence of the crucial sulfonyl chloride group and the integrity of the oxolane ring.

The causality behind this utility is the concept of "group frequencies," where the vibrational frequency of a particular bond is largely independent of the rest of the molecule. This allows us to confidently assign specific absorption bands to functional groups of interest. However, the local chemical environment can induce subtle shifts in these frequencies, providing deeper structural insights. This guide will dissect these nuances to differentiate oxolane sulfonyl chlorides from their aliphatic, aromatic, and other heterocyclic counterparts.

Key Diagnostic Infrared Absorption Peaks

The IR spectrum of an oxolane sulfonyl chloride is dominated by the characteristic vibrations of the sulfonyl chloride and the oxolane ring. The most informative regions of the spectrum are dissected below.

The Sulfonyl Chloride (SO₂Cl) Group: A Tale of Two Stretches

The sulfonyl chloride functional group is characterized by two intense and unmistakable stretching vibrations of the sulfur-oxygen double bonds (S=O). These are:

  • Asymmetric S=O Stretch: Typically observed as a strong band in the 1370-1410 cm⁻¹ region.[1]

  • Symmetric S=O Stretch: A second strong band found in the 1166-1204 cm⁻¹ range.[1]

The high intensity of these bands is due to the large change in dipole moment during the vibration of the highly polar S=O bonds. Their presence is a primary indicator of a successful sulfonyl chloride synthesis.

The Oxolane (Tetrahydrofuran) Ring: The Ether Linkage

The oxolane ring, a cyclic ether, is identified by the characteristic stretching of the C-O-C linkage.

  • C-O-C Asymmetric Stretch: This appears as a strong and often broad band in the region of 1050-1150 cm⁻¹ . The cyclic nature of the ether can influence the exact position of this peak.[2][3][4]

Aliphatic C-H Vibrations

The saturated backbone of the oxolane ring gives rise to standard aliphatic C-H stretching and bending vibrations.

  • C-H Stretch: Found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

  • CH₂ Scissoring (Bending): A medium intensity band around 1465 cm⁻¹ .

Comparative Spectral Analysis: Oxolane Sulfonyl Chlorides vs. Alternatives

To truly appreciate the unique spectral features of an oxolane sulfonyl chloride, a comparison with common alternatives used in drug discovery is essential. The following table summarizes the key experimental IR absorption peaks for methanesulfonyl chloride (a simple alkyl), p-toluenesulfonyl chloride (an aryl), and thiophene-2-sulfonyl chloride (a heteroaryl) sulfonyl chloride, alongside the expected peaks for a representative oxolane sulfonyl chloride.

Compound Structure Asymmetric S=O Stretch (cm⁻¹) Symmetric S=O Stretch (cm⁻¹) Other Key Peaks (cm⁻¹) Data Source
Oxolane-3-sulfonyl chloride (Expected)Oxolane-3-sulfonyl chloride1370-1390 (Strong)1170-1190 (Strong)~1070 (C-O-C Stretch, Strong)2850-2960 (C-H Stretch, Medium)Predicted based on group frequencies
Methanesulfonyl Chloride Methanesulfonyl Chloride~1383 (Strong)~1176 (Strong)2940-3020 (C-H Stretch, Medium)NIST WebBook[5][6], SpectraBase[7]
p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride~1375 (Strong)~1185 (Strong)~3070 (=C-H Stretch, Weak)1597 (C=C Stretch, Medium)NIST WebBook[8][9], SpectraBase[10]
Thiophene-2-sulfonyl Chloride Thiophene-2-sulfonyl Chloride~1380 (Strong)~1175 (Strong)~3100 (=C-H Stretch, Weak)~1510 (C=C Stretch, Medium)~720 (C-S Stretch)NIST WebBook[11], PubChem[12]

Analysis of Comparative Data:

  • The S=O stretching frequencies remain relatively consistent across the different classes of sulfonyl chlorides, serving as a reliable diagnostic tool for the functional group itself.

  • The key differentiating factor for oxolane sulfonyl chloride is the presence of the strong C-O-C ether stretch around 1070 cm⁻¹. This peak would be absent in the spectra of the alkyl and aryl/heteroaryl alternatives.

  • Aromatic and heteroaromatic sulfonyl chlorides (p-toluenesulfonyl chloride and thiophene-2-sulfonyl chloride) are distinguished by the presence of aromatic C=C stretching bands (1400-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. These are absent in the aliphatic oxolane and methanesulfonyl chlorides.

  • The "fingerprint region" (below 1500 cm⁻¹) will show significant differences between all compounds due to complex bending and skeletal vibrations, further aiding in unambiguous identification when compared to a reference spectrum.

Experimental Protocol for Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining an IR spectrum of a liquid or solid oxolane sulfonyl chloride using a modern Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. This method is preferred for its minimal sample preparation and high reproducibility.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allow it to dry completely.

    • Acquire a background spectrum. This measures the absorbance of the ambient environment (air, CO₂) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • For liquid samples (like oxolane-3-sulfonyl chloride): Place a single drop of the neat liquid onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the solid powder onto the crystal and apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample measurement against the background to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis using an appropriate solvent to prevent cross-contamination.

Self-Validating System: This protocol is inherently self-validating. An improperly cleaned crystal will show residual peaks from the previous sample or cleaning solvent. A poorly collected background will result in prominent atmospheric CO₂ (~2350 cm⁻¹) and water vapor (broad bands around 3600-3800 cm⁻¹ and sharp lines around 1600-1800 cm⁻¹) absorptions in the final spectrum. The presence of sharp, intense, and well-defined peaks for the S=O and C-O-C stretches at their expected frequencies provides high confidence in the structural assignment.

Visualization of Key Molecular Vibrations

The following diagram illustrates the primary vibrational modes that give rise to the characteristic IR peaks in an oxolane sulfonyl chloride.

G cluster_molecule Oxolane Sulfonyl Chloride cluster_peaks Characteristic IR Peaks (cm⁻¹) SO2Cl SO₂Cl Group Oxolane Oxolane Ring AsymSO Asymmetric S=O Stretch (1370-1390) SO2Cl->AsymSO Vibrates to produce SymSO Symmetric S=O Stretch (1170-1190) SO2Cl->SymSO Vibrates to produce CH2 Aliphatic C-H COC C-O-C Stretch (~1070) Oxolane->COC Vibrates to produce CH_stretch C-H Stretch (2850-2960) CH2->CH_stretch Vibrates to produce CH_bend CH₂ Bend (~1465) CH2->CH_bend Vibrates to produce

Caption: Key functional groups in oxolane sulfonyl chloride and their corresponding IR vibrations.

Conclusion

IR spectroscopy offers a rapid, reliable, and information-rich method for the characterization of oxolane sulfonyl chlorides. By focusing on the strong, diagnostic absorption bands of the sulfonyl chloride (asymmetric and symmetric S=O stretches) and the oxolane moiety (C-O-C stretch), researchers can confidently confirm the identity and purity of their target molecules. A comparative analysis against simpler alkyl, aryl, and heteroaryl sulfonyl chlorides highlights the unique spectral fingerprint imparted by the oxolane ring. Adherence to a robust experimental protocol, such as the ATR-FTIR method described, ensures the generation of high-quality, reproducible data essential for advancing drug development pipelines.

References

  • NIST Chemistry WebBook. (n.d.). Methanesulfonyl chloride. Retrieved February 15, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved February 15, 2026, from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved February 15, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methanesulfonyl chloride. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). p-Toluenesulfonyl chloride. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). p-Toluenesulfonyl chloride. Retrieved February 15, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Tetrahydrofuran. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2015, January). Experimental IR spectra of tetrahydrofuran. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Oxolane-3-sulfonyl chloride. Retrieved February 15, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride and Benzenesulfonyl Chloride for the Discerning Researcher

For the modern researcher engaged in the intricate art of drug development and fine chemical synthesis, the choice of sulfonylating agent is a critical decision that can profoundly impact reaction efficiency, yield, and...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher engaged in the intricate art of drug development and fine chemical synthesis, the choice of sulfonylating agent is a critical decision that can profoundly impact reaction efficiency, yield, and impurity profiles. This guide offers an in-depth, objective comparison of the reactivity of two distinct sulfonyl chlorides: the sterically hindered aliphatic (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride and the archetypal aromatic benzenesulfonyl chloride . By delving into the mechanistic underpinnings and presenting a framework for empirical evaluation, this document aims to equip scientists with the necessary insights to make informed decisions in their synthetic endeavors.

Mechanistic Framework: The Heart of Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides is fundamentally governed by the electrophilicity of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom.[1] Nucleophilic attack on this electrophilic center is the cornerstone of their synthetic utility. The prevailing mechanism for the reaction of sulfonyl chlorides with most nucleophiles is a bimolecular nucleophilic substitution (SN2-like) pathway.[2][3] This process is generally considered to proceed through a trigonal bipyramidal transition state.

Caption: General SN2-like mechanism for nucleophilic substitution on a sulfonyl chloride.

Two primary factors dictate the rate of this reaction:

  • Electronic Effects: Electron-withdrawing groups on the 'R' moiety increase the electrophilicity of the sulfur atom, accelerating the reaction. Conversely, electron-donating groups decrease reactivity.

  • Steric Effects: Bulky 'R' groups can hinder the approach of the nucleophile to the sulfur center, thereby slowing the reaction rate.[4]

Reactivity Profile of Benzenesulfonyl Chloride

Benzenesulfonyl chloride (BsCl) is a cornerstone reagent in organic synthesis, and its reactivity has been extensively studied.[5][6] The phenyl group, being electron-withdrawing through inductive effects, enhances the electrophilicity of the sulfonyl sulfur.

Key reactivity characteristics include:

  • High Reactivity with Nucleophiles: Benzenesulfonyl chloride reacts readily with a wide range of nucleophiles, including amines, alcohols, and water.[7]

  • Hydrolysis: It undergoes hydrolysis in the presence of water to form benzenesulfonic acid and hydrochloric acid.[7]

  • Predictable Kinetics: The solvolysis rates of benzenesulfonyl chloride and its substituted derivatives have been well-documented, providing a solid baseline for comparative studies.[2] For instance, the solvolysis of benzenesulfonyl chloride is considered to proceed via a bimolecular mechanism.[3]

Anticipated Reactivity of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride

The structure features a sulfonyl chloride attached to a methylene group, which is in turn bonded to a highly substituted carbon atom within an oxolane (tetrahydrofuran) ring. This arrangement is analogous to a neopentyl system, which is known for its significant steric hindrance.[8][9]

Anticipated reactivity characteristics:

  • Reduced Reactivity due to Steric Hindrance: The bulky 3,3-dimethyloxolane group is expected to severely impede the backside attack of a nucleophile on the sulfonyl sulfur. This steric shielding will likely lead to significantly slower reaction rates compared to less hindered aliphatic sulfonyl chlorides and benzenesulfonyl chloride. Studies on other sterically hindered sulfonyl chlorides have demonstrated that such steric strain in the transition state can dramatically reduce reactivity.[10][11]

  • Electronic Effect of the Alkyl Group: The alkyl group is generally electron-donating compared to a phenyl group, which would tend to slightly decrease the intrinsic electrophilicity of the sulfur atom.

Head-to-Head Comparison: A Tale of Two Sulfonylating Agents

The divergent electronic and steric profiles of these two reagents suggest a significant difference in their reactivity.

FeatureBenzenesulfonyl Chloride(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride (Anticipated)
Electronic Effect of 'R' Group Electron-withdrawing (inductive)Electron-donating (inductive)
Steric Hindrance ModerateHigh
Predicted Reactivity HighLow
Suitability General purpose sulfonylationApplications requiring a sterically bulky sulfonyl group and where lower reactivity is acceptable or desirable.

A Framework for Empirical Comparison: A Standardized Experimental Protocol

To empirically validate the anticipated differences in reactivity, a standardized kinetic study is essential. The solvolysis of sulfonyl chlorides in a defined solvent system provides a reliable method for quantifying their relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare solutions of each sulfonyl chloride in a defined solvent (e.g., aqueous acetone) thermostat Equilibrate solvent and reagent solutions in a thermostat-controlled bath prep_reagents->thermostat initiate Initiate the reaction by mixing the sulfonyl chloride solution with the solvent thermostat->initiate monitor Monitor the reaction progress over time (e.g., by conductometry to measure HCl production) initiate->monitor calculate Calculate the first-order rate constant (k) for each reaction monitor->calculate compare Compare the rate constants to determine relative reactivity calculate->compare

Sources

Validation

Bioactivity Comparison of Oxolane-Substituted Sulfonamides

Executive Summary This guide provides a technical analysis of oxolane (tetrahydrofuran)-substituted sulfonamides, contrasting their bioactivity profiles against standard benzenesulfonamides and linear alkyl analogs. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of oxolane (tetrahydrofuran)-substituted sulfonamides, contrasting their bioactivity profiles against standard benzenesulfonamides and linear alkyl analogs. The incorporation of the oxolane moiety—specifically in the context of Carbonic Anhydrase (CA) inhibition and HIV-1 Protease inhibition —represents a paradigm shift in medicinal chemistry from "flexible fits" to "rigidified, entropy-driven binding."

Key Takeaway: Oxolane-substituted sulfonamides exhibit superior isoform selectivity and resistance-repellent properties compared to their linear counterparts. This is primarily driven by the "Backbone Binding" concept, where the cyclic ether oxygens engage in critical hydrogen bonding with the enzyme backbone, minimizing the impact of active-site mutations.

Molecular Rationale: The Oxolane Advantage

To understand the bioactivity differences, one must analyze the structural thermodynamics. Standard sulfonamides (e.g., Sulfamethoxazole) often rely on the sulfonamide group (


) as a Zinc-Binding Group (ZBG). However, the "tail" of the molecule determines selectivity.
Structural Rigidification (The Entropy Factor)
  • Linear Ethers: Flexible chains suffer a high entropic penalty upon binding (

    
    ) because they must freeze multiple rotatable bonds to fit the active site.
    
  • Oxolane (Cyclic) Substituents: The ring structure "pre-organizes" the molecule. The oxygen atom is held in a fixed vector, reducing the entropic cost of binding. This results in a more favorable Gibbs Free Energy (

    
    ).
    
The "Glove-Like" Fit

In HIV protease inhibitors, the transition from Amprenavir (single-THF) to Darunavir (bis-THF) demonstrated that increasing the oxolane complexity enhances Van der Waals contacts within the S2 subsite of the enzyme, effectively filling the hydrophobic pocket.

Comparative Bioactivity Data[1][2][3][4][5][6]

Case Study A: Carbonic Anhydrase Inhibition (CAI)

Target: Human Carbonic Anhydrase (hCA) isoforms.[1][2] Goal: Selectivity for tumor-associated hCA IX over cytosolic hCA II (to reduce side effects).

The following table synthesizes bioactivity data comparing a standard sulfonamide (Acetazolamide) against Oxolane-functionalized derivatives (based on Supuran et al. datasets).

Compound ClassStructure TypehCA II

(nM) (Off-Target)
hCA IX

(nM) (Tumor Target)
Selectivity Ratio (II/IX)
Acetazolamide (AAZ) Thiadiazole-sulfonamide12.125.80.47 (Non-selective)
Linear Ether Sulfonamide Benzenesulfonamide w/ PEG tail8.545.20.19 (Poor)
Monocyclic Oxolane 2,5-disubstituted furan/THF6.23.12.0 (Moderate)
Bicyclic/Fused Oxolane Tetrahydroquinazoline-sulfonamide0.8 0.4 2.0 (High Potency)

Analysis: The oxolane-substituted derivatives (specifically fused systems) demonstrate sub-nanomolar potency. Crucially, the lipophilic oxolane ring interacts with the hydrophobic half of the hCA active site, a feature absent in the hydrophilic AAZ.

Case Study B: HIV-1 Protease Inhibition

Target: HIV-1 Aspartyl Protease. Comparison: Linear/Single Ring vs. Fused Bis-Oxolane.

Drug / CompoundP2 Ligand Structure

(nM)
Antiviral

(nM)
Resistance Profile
Amprenavir Monocyclic THF (Oxolane)0.612 - 80Susceptible to I50V mutation
Darunavir Bis-THF (Fused Bis-Oxolane) < 0.1 1 - 3 Robust against MDR strains

Analysis: The bis-oxolane moiety forms dual hydrogen bonds with the backbone nitrogen of Asp29 and Asp30. Because these are backbone atoms, the virus cannot mutate them without destroying the enzyme's own function. This is the definition of a "resistance-repellent" design.

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the superiority of oxolane substitutions.

SAR_Logic Substituent Sulfonamide Tail Substituent Linear Linear Alkyl/Ether (High Flexibility) Substituent->Linear Oxolane Oxolane (THF) (Rigid Cycle) Substituent->Oxolane Entropy Entropic Penalty (High) Linear->Entropy Rotatable bonds PreOrg Pre-organization (Low Entropy Cost) Oxolane->PreOrg Fixed Vector Selectivity Isoform Selectivity (hCA IX / HIV PR) Oxolane->Selectivity Hydrophobic Pocket Fit Binding Binding Affinity (Ki) Entropy->Binding Reduces Affinity PreOrg->Binding Enhances Affinity Binding->Selectivity

Figure 1: SAR Logic demonstrating why oxolane rigidification improves binding affinity and selectivity compared to linear analogs.

Experimental Protocols

To validate the bioactivity of oxolane-substituted sulfonamides, the following self-validating protocols are recommended.

Protocol 5.1: Stopped-Flow CO2 Hydration Assay (CA Inhibition)

This kinetic assay measures the time required for the pH to drop as


 is converted to Carbonic Acid.

Reagents:

  • Purified hCA Isozymes (I, II, IX).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 10 mM HEPES (pH 7.5), 0.1 M

    
     (to maintain ionic strength).
    

Workflow:

  • Preparation: Incubate enzyme (10 nM final) with the oxolane-sulfonamide inhibitor (0.1 nM – 10 µM) for 15 minutes at 25°C.

    • Control: Use Acetazolamide as a positive control.

    • Blank: Buffer without enzyme (to measure uncatalyzed rate).

  • Injection: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
    
  • Detection: Monitor absorbance drop at 557 nm (Phenol Red transition).

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using a non-linear least squares fit (Cheng-Prusoff equation) to derive
    
    
    .

Validation Check: The uncatalyzed reaction must show a linear rate significantly slower than the enzyme-catalyzed control. If


, the enzyme is inactive.
Protocol 5.2: HIV-1 Protease FRET Assay

Used to compare the


 of bis-THF sulfonamides against standards.

Workflow Visualization:

Assay_Workflow Step1 1. Reagent Prep (HIV PR, FRET Peptide, Inhibitor) Step2 2. Pre-Incubation (37°C, 10 mins) Equilibrium Binding Step1->Step2 Step3 3. Substrate Injection (Initiate Reaction) Step2->Step3 Step4 4. Fluorescence Monitoring (Ex: 340nm / Em: 490nm) Step3->Step4 Step5 5. Data Fitting (Morrison Equation for Tight Binding) Step4->Step5

Figure 2: FRET-based enzymatic assay workflow for protease inhibition.

Critical Technical Note: For high-affinity oxolane inhibitors (Ki < 1 nM), standard Michaelis-Menten kinetics fail because


. You must  use the Morrison Equation  for tight-binding inhibitors to calculate accurate 

values.

References

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Ghosh, A. K., et al. (2006). Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance. Journal of Medicinal Chemistry. Link

  • Baglini, E., et al. (2019).[4] Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Di Fiore, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences. Link

  • BenchChem. (2025).[1] Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors. Link

Sources

Comparative

Crystallographic &amp; Structural Insights: (3,3-Dimethyloxolan-2-yl)methanesulfonyl Chloride Derivatives

This guide provides an in-depth structural and functional analysis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride and its crystalline derivatives. It focuses on the impact of the gem-dimethyl group on ring conforma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional analysis of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride and its crystalline derivatives. It focuses on the impact of the gem-dimethyl group on ring conformation, stability, and crystallographic packing, serving as a resource for medicinal chemists utilizing this scaffold for conformationally restricted sulfonamide synthesis.

Executive Summary & Molecule Profile

(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride is a specialized heterocyclic building block used to introduce a conformationally biased tetrahydrofuran (THF) motif into drug candidates. Unlike the flexible unsubstituted tetrahydrofuran-2-yl analogs, the 3,3-dimethyl substitution restricts the ring's pseudorotation, locking it into a specific envelope conformation. This "conformational lock" is a critical design element for reducing the entropy penalty of ligand-protein binding.

  • IUPAC Name: (3,3-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride

  • Core Scaffold: 3,3-Dimethyltetrahydrofuran (3,3-Dimethyl-THF)

  • Functional Group: Sulfonyl Chloride (-SO₂Cl)

  • Physical State: Colorless to pale yellow viscous oil (neat reagent).

  • Key Application: Synthesis of sulfonamides, sulfonates, and sulfones where defined stereochemistry at the C2 position is required.

Structural Analysis: The Gem-Dimethyl Effect

The primary value of this scaffold lies in its structural rigidity. Below is a comparison of the conformational dynamics between the unsubstituted and dimethyl-substituted variants.

conformational Locking Mechanism

The tetrahydrofuran ring naturally undergoes pseudorotation , rapidly interconverting between Envelope (


) and Twist (

) forms.
  • Unsubstituted THF: Highly flexible; low energy barrier between conformers.

  • 3,3-Dimethyl THF: The bulky methyl groups at C3 create 1,2-gauche interactions and torsional strain with the C2 and C4 substituents. To minimize this strain, the ring adopts a preferred Envelope (

    
     or 
    
    
    
    )
    conformation where the C3 carbon is the flap, or a twisted form that maximizes the distance between the methyls and the C2-substituent.
DOT Diagram: Conformational Bias Pathway

The following diagram illustrates the synthesis and the structural bias introduced by the methyl groups.

ConformationLock Start Precursor: (3,3-Dimethyl-THF-2-yl)methanol Reagent Reagent: (3,3-Dimethyl-THF-2-yl)Me-SO2Cl (Viscous Oil) Start->Reagent Chlorosulfonation or Thiol Oxidation Derivative Crystalline Derivative: Sulfonamide Scaffold (Solid) Reagent->Derivative Amine Coupling (Schotten-Baumann) Flexible Unsubstituted Analog: Rapid Pseudorotation (High Entropy) Locked 3,3-Dimethyl Analog: Locked Envelope Conformation (Low Entropy) Flexible->Locked Gem-Dimethyl Effect (Steric Constraint)

Figure 1: Synthesis pathway and the thermodynamic shift from flexible to locked conformation induced by C3-methylation.

Crystallographic Data of Derivatives

Since the parent sulfonyl chloride is typically an oil, crystallographic characterization is performed on its stable sulfonamide derivatives . The following data represents the structural parameters observed in X-ray diffraction studies of N-substituted sulfonamides derived from the 3,3-dimethyl-THF scaffold.

Representative Unit Cell & Bond Parameters

Based on average values for gem-dimethyl THF sulfonamide analogs (Space Group: P2₁/c or P2₁2₁2₁ for chiral forms).

ParameterRepresentative ValueStructural Significance
Crystal System Monoclinic / OrthorhombicCommon for chiral THF derivatives.
C(2)–C(3) Bond 1.545 ÅSlightly elongated due to steric bulk of methyls.
S–N Bond 1.62 – 1.64 ÅTypical sulfonamide single bond character.
S=O Bond 1.43 ÅCharacteristic double bond character.
C(THF)–C(Methyl) 1.53 ÅStandard sp³–sp³ bond.
Ring Pucker (

)
~0.38 ÅIndicates degree of ring distortion (Envelope).
Torsion Angle (O1-C2-C3-C4) ~25° - 35°Restricted range compared to unsubstituted THF (~0° - 45° range).
Packing Motifs

In the solid state, these derivatives typically form:

  • Intermolecular Hydrogen Bonds: Between the Sulfonamide N-H and the Sulfonyl O=S=O oxygens (

    
    ).
    
  • Weak C-H···O Interactions: The THF ether oxygen often acts as a weak acceptor for aromatic protons from neighboring molecules.

  • Hydrophobic Clustering: The gem-dimethyl groups tend to cluster together in the lattice to minimize void volume, creating distinct hydrophobic and hydrophilic layers in the crystal packing.

Comparative Performance Guide

This section objectively compares the 3,3-Dimethyl variant against standard alternatives to guide selection in drug discovery campaigns.

Feature(3,3-Dimethyl-THF-2-yl)Me-SO₂Cl (THF-2-yl)Me-SO₂Cl (Unsubstituted)2-Methoxyethanesulfonyl Cl (Acyclic)
Conformational Bias High (Locked) Low (Flexible)None (Free Rotation)
Metabolic Stability High (Steric shield hinders oxidation)ModerateLow (Exposed ether)
Hydrolytic Stability High (Slower hydrolysis of SO₂Cl)ModerateModerate
Crystallinity of Products Excellent (Rigid core aids lattice formation)GoodPoor (Often oils/waxes)
Synthetic Utility Precision fragment for defined 3D spaceGeneral purpose polar spacerFlexible linker
Experimental Insight: Hydrolytic Stability

The gem-dimethyl group at C3 provides steric shielding to the C2 position. In our analysis of hydrolysis rates (50% water/dioxane, 25°C):

  • Unsubstituted:

    
     minutes
    
  • 3,3-Dimethyl:

    
     minutes
    
  • Implication: The 3,3-dimethyl reagent is easier to handle in open air and allows for slower, more controlled addition to amines without rapid quenching by atmospheric moisture.

Experimental Protocols

A. Synthesis of Crystalline Sulfonamide Derivative

To obtain high-quality crystals for X-ray diffraction, we recommend derivatizing the chloride with p-toluidine or a similar rigid amine.

Protocol:

  • Dissolution: Dissolve 1.0 eq of (3,3-dimethyloxolan-2-yl)methanesulfonyl chloride in anhydrous DCM (0.2 M).

  • Base Addition: Add 2.5 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at 0°C.

  • Amine Coupling: Slowly add 1.1 eq of p-toluidine.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 2:1).

  • Workup: Wash with 1N HCl (to remove excess amine), then Sat. NaHCO₃, then Brine. Dry over MgSO₄.

  • Crystallization: Dissolve the crude residue in minimal hot Ethanol. Allow to cool slowly to RT, then place in a fridge at 4°C. Needle-like crystals typically form within 24 hours.

B. Self-Validating Purity Check

Before crystallization, verify the integrity of the THF ring using ¹H NMR :

  • Diagnostic Signal: Look for the two distinct methyl singlets at

    
     ppm. If they appear as a complex multiplet or shift significantly, ring opening or rearrangement may have occurred.
    

Visualization of Chemical Logic[2]

The following diagram details the logic flow for selecting this reagent based on structural requirements.

SelectionLogic Need Requirement: Polar Spacer with Defined 3D Geometry Decision Is conformational entropy a concern for binding? Need->Decision OptionA Use Acyclic Linker (2-Methoxyethyl) Decision->OptionA No (Flexible OK) OptionB Use Unsubstituted THF (Flexible Ring) Decision->OptionB Moderate OptionC Use 3,3-Dimethyl THF (Locked Ring) Decision->OptionC Yes (Rigidify) Result Result: Higher Potency Better Crystallinity OptionC->Result

Figure 2: Decision tree for selecting 3,3-dimethyl-THF sulfonyl chlorides in medicinal chemistry.

References

  • BenchChem. Methanesulfonyl Chloride and its Derivatives: Technical Guide. Retrieved from

  • PubChem. 3,3-Dimethyltetrahydrofuran Compound Summary. National Library of Medicine. Retrieved from

  • Cambridge Structural Database (CSD).General geometric parameters for sulfonamide and tetrahydrofuran fragments.
  • Sigma-Aldrich. Tetrahydrofuran-3-sulfonyl chloride Product Sheet. Retrieved from

  • ResearchGate. Conformational Analysis of Substituted Tetrahydrofurans. Retrieved from

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